molecular formula C5H11BrO B8669611 2-Bromo-1-ethoxypropane

2-Bromo-1-ethoxypropane

Cat. No.: B8669611
M. Wt: 167.04 g/mol
InChI Key: YYNGILKSMUSKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-ethoxypropane is an organic compound with the molecular formula C5H11BrO and an average mass of 167.044 Da . This molecule features an ether group and an alkyl bromide moiety, giving it potential utility in organic synthesis. The structure is defined by the SMILES string CCOCC(C)Br and the InChIKey YYNGILKSMUSKNG-UHFFFAOYSA-N . Physicochemical Properties: Available predicted data indicates a density of approximately 1.3 g/cm³ and a boiling point around 148.7 °C at 760 mmHg . The compound has a calculated octanol-water partition coefficient (Log P) of 1.81 . Research Applications: This compound's specific applications in scientific research are not well-documented in the available literature. Its structure suggests it could be investigated as a building block or intermediate in the synthesis of more complex molecules, particularly where the introduction of an ethoxypropane chain is desired. Researchers might explore its reactivity stemming from the bromide group, such as in nucleophilic substitution reactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H11BrO

Molecular Weight

167.04 g/mol

IUPAC Name

2-bromo-1-ethoxypropane

InChI

InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3

InChI Key

YYNGILKSMUSKNG-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-ethoxypropane. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates computed data and relevant information on analogous compounds to offer a thorough profile for research and development applications.

Chemical Identity and Structure

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO. Its structure consists of a propane (B168953) backbone with a bromine atom at the second position and an ethoxy group at the first position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 71385-98-3[1][2]
Molecular Formula C₅H₁₁BrO[1][2]
Canonical SMILES CCOCC(C)Br[2]
InChI InChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3[1][2]
InChIKey YYNGILKSMUSKNG-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 167.04 g/mol PubChem[2]
Exact Mass 165.99933 DaPubChem[2]
XLogP3-AA 1.6PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[2]

Table 3: Experimental Physicochemical Properties of the Isomer 2-(2-bromoethoxy)propane (B1275696) (CAS: 54149-16-5)

PropertyValue
Appearance Colorless liquid[3]
Boiling Point 139.9-140.2 °C (at 743 Torr)[3]
Density 1.2609 g/cm³[3]
Flash Point 54.3 °C[3]
Refractive Index 1.441[3]
Vapor Pressure 5.28 mmHg at 25°C[3]

Chemical Reactivity and Synthesis

This compound is expected to undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination reactions. The presence of the ether linkage is relatively stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[4][5][6][7][8]

Proposed Synthesis Protocol

A plausible method for the synthesis of this compound is the bromination of 1-ethoxy-2-propanol (B74678) using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The following is a generalized experimental protocol based on standard organic chemistry procedures.

Objective: To synthesize this compound from 1-ethoxy-2-propanol.

Materials:

  • 1-ethoxy-2-propanol

  • Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 1-ethoxy-2-propanol dissolved in a suitable anhydrous solvent like diethyl ether. The flask should be cooled in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution of the alcohol with continuous stirring. The temperature should be maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess brominating agent is quenched by the slow addition of water.

  • Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Figure 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 1-ethoxy-2-propanol 1-ethoxy-2-propanol Addition_of_PBr3 Addition_of_PBr3 1-ethoxy-2-propanol->Addition_of_PBr3 Anhydrous Ether, 0-5 °C Reflux Reflux Addition_of_PBr3->Reflux Quenching Quenching Reflux->Quenching H2O Extraction Extraction Quenching->Extraction Et2O, NaHCO3, Brine Drying Drying Extraction->Drying MgSO4 Solvent_Removal Solvent_Removal Drying->Solvent_Removal Fractional_Distillation Fractional_Distillation Solvent_Removal->Fractional_Distillation This compound This compound Fractional_Distillation->this compound

Caption: A logical workflow for the synthesis of this compound.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers are advised to acquire this data on synthesized material to confirm its identity and purity.

Safety and Handling

Based on the GHS classification for this compound, the compound is considered a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 4: GHS Hazard Classification for this compound

Hazard ClassCategory
Flammable liquids3
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure; Respiratory tract irritation3

Source: PubChem[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Logical Relationships in Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups. The following diagram illustrates the logical relationship between the compound's structure and its expected reactivity.

Figure 2: Reactivity Map of this compound

Reactivity_Map This compound This compound Nucleophilic_Substitution Nucleophilic_Substitution This compound->Nucleophilic_Substitution Nu- Elimination Elimination This compound->Elimination Base Ether_Cleavage Ether_Cleavage This compound->Ether_Cleavage HBr / HI Substitution_Product Substitution_Product Nucleophilic_Substitution->Substitution_Product Alkene_Product Alkene_Product Elimination->Alkene_Product Alcohol_and_Alkyl_Halide Alcohol_and_Alkyl_Halide Ether_Cleavage->Alcohol_and_Alkyl_Halide

Caption: Key reaction pathways for this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development while emphasizing the need for experimental verification of the compound's properties.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2-bromo-1-ethoxypropane, a valuable building block in organic synthesis. Due to the limited availability of direct experimental procedures in the reviewed literature, this document outlines plausible synthesis routes based on well-established organic chemistry principles. The methodologies presented are adapted from general protocols for similar transformations and are intended to serve as a foundational resource for the development of a specific synthesis plan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are primarily computed and sourced from publicly available chemical databases.[1]

PropertyValueSource
Molecular FormulaC5H11BrOPubChem[1]
Molecular Weight167.04 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number71385-98-3PubChem[1]
XLogP31.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound: the formation of the ether linkage and the introduction of the bromine atom. This leads to two logical synthetic strategies:

  • Williamson Ether Synthesis: Formation of the C-O-C bond via nucleophilic substitution.

  • Bromination of an Alcohol: Conversion of a hydroxyl group to a bromide.

The following sections detail the theoretical basis and proposed experimental protocols for these pathways.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. For the synthesis of this compound, two disconnection approaches are possible:

  • Approach A: Reaction of sodium ethoxide with 1,2-dibromopropane (B165211).

  • Approach B: Reaction of sodium 2-bromopropoxide with ethyl bromide.

Approach A is generally preferred as it involves a primary bromide, which is more reactive and less sterically hindered for an S(_N)2 reaction compared to the secondary bromide in 1,2-dibromopropane. However, the presence of a second bromine atom in the substrate can lead to side reactions, including elimination and the formation of byproducts.

Logical Flow of Williamson Ether Synthesis (Approach A)

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Sodium Ethoxide Sodium Ethoxide SN2 Reaction SN2 Reaction Sodium Ethoxide->SN2 Reaction 1,2-Dibromopropane 1,2-Dibromopropane 1,2-Dibromopropane->SN2 Reaction This compound This compound SN2 Reaction->this compound Sodium Bromide Sodium Bromide SN2 Reaction->Sodium Bromide

Caption: Williamson ether synthesis of this compound.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis.[3][4]

Materials:

  • Ethanol (B145695)

  • Sodium metal

  • 1,2-Dibromopropane

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted, add 1,2-dibromopropane dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data (Anticipated):

ParameterExpected ValueNotes
Yield 40-60%Yields can be moderate due to potential side reactions like elimination and di-ether formation.
Purity >95%After fractional distillation.

Pathway 2: Bromination of 1-Ethoxy-2-propanol (B74678)

This pathway involves the conversion of the secondary alcohol, 1-ethoxy-2-propanol, to the corresponding bromide using a suitable brominating agent. Phosphorus tribromide (PBr(_3)) is a common and effective reagent for this transformation, typically proceeding via an S(_N)2 mechanism with inversion of stereochemistry at the chiral center.[5]

Logical Flow of Alcohol Bromination

Alcohol_Bromination cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1-Ethoxy-2-propanol 1-Ethoxy-2-propanol SN2 Reaction SN2 Reaction 1-Ethoxy-2-propanol->SN2 Reaction Phosphorus Tribromide (PBr3) Phosphorus Tribromide (PBr3) Phosphorus Tribromide (PBr3)->SN2 Reaction This compound This compound SN2 Reaction->this compound Phosphorous Acid Phosphorous Acid SN2 Reaction->Phosphorous Acid

Caption: Bromination of 1-ethoxy-2-propanol to yield this compound.

Proposed Experimental Protocol: Bromination of 1-Ethoxy-2-propanol

This protocol is based on general procedures for the bromination of secondary alcohols with PBr(_3).[5]

Materials:

  • 1-Ethoxy-2-propanol

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere, place 1-ethoxy-2-propanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC or GC.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by fractional distillation under reduced pressure.

Quantitative Data (Anticipated):

ParameterExpected ValueNotes
Yield 60-80%This method generally provides good yields for the conversion of secondary alcohols to bromides.
Purity >98%After purification by distillation.

Characterization

Due to the lack of experimentally determined spectroscopic data in the searched literature, the following characterization data is predicted based on the structure of this compound and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (ppm):

    • ~1.2 (t, 3H, -OCH(_2)CH(_3))

    • ~1.6 (d, 3H, -CH(Br)CH(_3))

    • ~3.5 (q, 2H, -OCH(_2)CH(_3))

    • ~3.6 (m, 2H, -OCH(_2)CH(Br)-)

    • ~4.1 (m, 1H, -CH(Br)CH(_3))

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Expected Chemical Shifts (ppm):

    • ~15 (-OCH(_2)CH(_3))

    • ~25 (-CH(Br)CH(_3))

    • ~50 (-CH(Br)-)

    • ~65 (-OCH(_2)CH(_3))

    • ~75 (-OCH(_2)CH(Br)-)

IR (Infrared) Spectroscopy:

  • Expected Absorptions (cm⁻¹):

    • 2970-2850 (C-H stretching of alkyl groups)

    • 1120-1080 (C-O-C stretching of the ether linkage)

    • 650-550 (C-Br stretching)

MS (Mass Spectrometry):

  • Expected Molecular Ion Peaks (m/z):

    • [M]

      +++
      at 166 and 168 (due to the presence of
      79^{79}79
      Br and
      81^{81}81
      Br isotopes in approximately a 1:1 ratio).

  • Expected Fragmentation Pattern: Loss of Br, C(_2)H(_5)O, and other alkyl fragments.

Conclusion

This technical guide outlines two plausible and robust synthetic pathways for the preparation of this compound. The Williamson ether synthesis offers a classical approach to forming the ether linkage, while the bromination of 1-ethoxy-2-propanol provides a direct method for introducing the bromine atom. The provided experimental protocols are based on established methodologies and can be adapted and optimized for specific laboratory conditions. Researchers and drug development professionals can utilize this guide as a starting point for the efficient and reliable synthesis of this important chemical intermediate. Further experimental validation is recommended to determine the optimal reaction conditions and to fully characterize the final product.

References

Spectroscopic Profile of 2-Bromo-1-ethoxypropane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Bromo-1-ethoxypropane. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this paper focuses on predicting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the known properties of analogous chemical structures. This document also outlines standard experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established correlation tables and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃ (ethoxy)~1.25Triplet3H~7.0
CH₃ (propane)~1.75Doublet3H~6.8
O-CH₂~3.55Quartet2H~7.0
CH₂-Br~3.40 - 3.60Multiplet2H-
CH-Br~4.15Multiplet1H-

Predicted ¹³C NMR Data (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)
CH₃ (ethoxy)~15
CH₃ (propane)~22
O-CH₂~65
CH₂-Br~72
CH-Br~50

Note: Chemical shifts are approximate and can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2975 - 2850C-H (alkane)Stretching
1470 - 1450C-H (alkane)Bending
1150 - 1085C-O (ether)Stretching
650 - 550C-Br (bromoalkane)Stretching
Mass Spectrometry (MS)

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zIon
166/168[CH₃CH₂OCH₂CH(Br)CH₃]⁺ (Molecular Ion)
121/123[CH₂CH(Br)CH₃]⁺
87[CH₃CH₂OCH₂CHCH₃]⁺
73[CH₃CH₂OCH₂]⁺
45[CH₃CH₂O]⁺
43[CH₃CHCH₃]⁺
29[CH₃CH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity and improve resolution.[1]

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.[1]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the reference signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[2][3][4]

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum. The instrument measures the absorption of infrared radiation as a function of wavenumber.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct injection.

  • Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[5][6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key spectroscopic relationships and experimental workflows.

G cluster_HNMR Predicted ¹H NMR Splitting H1 CH3 (ethoxy, ~1.25 ppm) H2 O-CH2 (~3.55 ppm) H1->H2 J=~7.0 Hz H2->H1 J=~7.0 Hz H3 CH-Br (~4.15 ppm) H4 CH2-Br (~3.40-3.60 ppm) H3->H4 coupling H5 CH3 (propane, ~1.75 ppm) H3->H5 J=~6.8 Hz H4->H3 coupling H5->H3 J=~6.8 Hz

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

G mol [C5H11BrO]⁺˙ m/z 166/168 frag1 [C3H6Br]⁺ m/z 121/123 mol->frag1 - C2H5O˙ frag2 [C5H10O]⁺˙ m/z 86 mol->frag2 - Br˙ frag4 [C2H5O]⁺ m/z 45 mol->frag4 - C3H6Br˙ frag3 [C4H9O]⁺ m/z 73 frag2->frag3 - CH3˙

Caption: Predicted EI-MS fragmentation of this compound.

G cluster_workflow General Spectroscopic Analysis Workflow sample Liquid Sample (this compound) prep Sample Preparation sample->prep nmr NMR Analysis prep->nmr ir IR Analysis prep->ir ms MS Analysis prep->ms data Data Interpretation & Structure Elucidation nmr->data ir->data ms->data

Caption: A generalized workflow for spectroscopic analysis.

References

"2-Bromo-1-ethoxypropane" material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1-ethoxypropane, focusing on its chemical and physical properties, associated hazards, and recommended safety protocols. The information is intended to support safe handling and use of this compound in a laboratory research and development setting.

Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H11BrOPubChem[1][2]
Molecular Weight 167.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 71385-98-3PubChem[1]
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Density Data not available
Appearance Colorless to light yellow liquid (Predicted)ChemicalBook[3]
Solubility Soluble in organic solvents (e.g., ethers, alcohols, esters) (Predicted)ChemBK[4]

Hazard Identification and GHS Classification

Based on aggregated data, this compound is classified as a hazardous substance.[1] The GHS hazard statements indicate that it is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available. However, based on its GHS classification and the properties of similar brominated organic compounds, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin.[5][6]

Table 3: Summary of Toxicological Hazards

Route of ExposurePotential Health Effects
Inhalation May cause respiratory tract irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]
Ingestion Harmful if swallowed (based on data for similar compounds).[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental protocols for this compound, the following guidelines are based on best practices for handling flammable and irritant chemicals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any damage before use.

  • Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareHood Prepare Chemical Fume Hood GatherPPE->PrepareHood DonPPE Don PPE PrepareHood->DonPPE Weighing Weighing and Transfer (in fume hood) DonPPE->Weighing Exposure Personal Exposure DonPPE->Exposure Potential Incident Reaction Perform Reaction (in fume hood) Weighing->Reaction Spill Spill Weighing->Spill Potential Incident Decontaminate Decontaminate Work Area and Glassware Reaction->Decontaminate Reaction->Spill Potential Incident Fire Fire Reaction->Fire Potential Incident WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid FireExtinguish Use Fire Extinguisher Fire->FireExtinguish Notify Notify Supervisor/EH&S Evacuate->Notify FirstAid->Notify FireExtinguish->Notify

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to 2-Bromo-1-ethoxypropane (CAS Number: 71385-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential reactivity, and proposed synthesis of 2-Bromo-1-ethoxypropane. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines computed data, information from analogous compounds, and established principles of organic chemistry to offer a detailed profile of this compound.

Core Properties and Identifiers

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO.[1][2] Its structure features an ethoxy group and a bromine atom on a propane (B168953) chain.

IdentifierValueSource
CAS Number 71385-98-3[1][2]
Molecular Formula C₅H₁₁BrO[1][2]
Molecular Weight 167.04 g/mol [2]
IUPAC Name This compound[2]
Synonyms 1-Ethoxy-2-bromopropane[1]
Canonical SMILES CCOCC(C)Br[2]
InChI Key YYNGILKSMUSKNG-UHFFFAOYSA-N[2]

Physicochemical Data

Experimental physicochemical data for this compound is limited. The following table summarizes computed properties and experimental data for analogous compounds to provide an estimated profile.

PropertyValueData TypeSource
Molecular Weight 167.04 g/mol Computed[2]
XLogP3 1.6Computed[2]
Topological Polar Surface Area 9.2 ŲComputed[2]
Rotatable Bond Count 3Computed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 1Computed[1]
Boiling Point (Analogous Cpd.) 149-150 °C (1-Ethoxy-2-bromoethane)Experimental
Density (Analogous Cpd.) 1.357 g/mL at 25°C (1-Ethoxy-2-bromoethane)Experimental

Safety and Handling

Based on GHS classifications, this compound is considered a flammable liquid and vapor.[2] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Proposed Synthesis: An Experimental Workflow

Step 1: Synthesis of 1-Ethoxy-2-propanol (B74678) via Williamson Ether Synthesis

This step involves the reaction of the sodium salt of 1-propanol (B7761284) with ethyl bromide.

Methodology:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium hydride (NaH) is carefully added to anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Alcohol Addition: 1-Propanol is then added dropwise to the stirred suspension at 0 °C. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium propoxide.

  • Ether Formation: Ethyl bromide is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 1-ethoxy-2-propanol is then purified by fractional distillation.

Step 2: Bromination of 1-Ethoxy-2-propanol

The secondary alcohol, 1-ethoxy-2-propanol, can be converted to this compound using a suitable brominating agent such as phosphorus tribromide (PBr₃).

Methodology:

  • Reaction Setup: In a round-bottom flask, the purified 1-ethoxy-2-propanol is dissolved in a suitable anhydrous solvent like diethyl ether and cooled in an ice bath.

  • Brominating Agent Addition: Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or GC.

  • Workup: The reaction is carefully quenched by pouring it over ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound is purified by fractional distillation under reduced pressure.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination A 1. Alkoxide Formation: 1-Propanol + NaH in THF B 2. Ether Formation: Add Ethyl Bromide, Reflux A->B C 3. Workup: Quench, Extract, Dry B->C D 4. Purification: Fractional Distillation C->D E 1-Ethoxy-2-propanol D->E F 1. Dissolve 1-Ethoxy-2-propanol in Diethyl Ether E->F Intermediate G 2. Add PBr3 dropwise at 0°C F->G H 3. Reaction at Room Temp. G->H I 4. Workup: Quench, Wash, Dry H->I J 5. Purification: Fractional Distillation I->J K This compound J->K

Caption: Proposed two-step synthesis of this compound.

Potential Reactivity

As a secondary bromoalkane, this compound is expected to undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The outcome of a reaction will be influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

  • Sₙ2 Reactions: With good, non-bulky nucleophiles in polar aprotic solvents, this compound is likely to undergo Sₙ2 reactions, leading to the substitution of the bromine atom.

  • E2 Reactions: In the presence of strong, sterically hindered bases, the E2 elimination pathway will be favored, resulting in the formation of 1-ethoxy-1-propene and 1-ethoxy-2-propene.

G cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway start This compound sn2_product Substitution Product (e.g., Ether, Nitrile, Amine) start->sn2_product Good Nucleophile (e.g., RO⁻, CN⁻, RNH₂) Polar Aprotic Solvent e2_product Elimination Products (1-Ethoxy-1-propene, 1-Ethoxy-2-propene) start->e2_product Strong, Bulky Base (e.g., t-BuOK) High Temperature

Caption: Potential reaction pathways for this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is required to fully characterize its properties and reactivity.

References

"2-Bromo-1-ethoxypropane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-ethoxypropane is a halogenated ether. This document provides a concise summary of its fundamental molecular properties, specifically its molecular formula and molecular weight. The data presented is compiled from established chemical databases.

Molecular Formula and Weight

The chemical structure and composition of this compound are defined by its molecular formula, which enumerates the types and quantities of atoms in each molecule. The molecular weight is a measure of the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.

PropertyValueSource
Molecular Formula C5H11BrO[1][2][3]
Molecular Weight 167.04 g/mol [1]
Monoisotopic Mass 165.99933 Da[1]

References

Unveiling the Potential: A Technical Guide to the Research Applications of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-ethoxypropane, a halogenated ether, presents itself as a versatile, yet underexplored, building block in modern organic synthesis. Its bifunctional nature, featuring a reactive secondary bromide and a stable ethoxy group, opens avenues for the construction of a diverse array of molecular architectures. This technical guide serves as a comprehensive overview of the potential research applications of this compound, drawing upon established principles of organic reactivity for analogous secondary bromoalkanes and ethers. While direct research on this specific molecule is limited, its structural motifs suggest significant utility in the synthesis of pharmaceutical intermediates, fine chemicals, and novel materials. This document provides a prospective analysis of its chemical properties, potential synthetic transformations, and detailed, adaptable experimental protocols for its use in key organic reactions.

Introduction

The strategic incorporation of halogen and ether functionalities is a cornerstone of contemporary medicinal chemistry and materials science. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, while ether linkages are prevalent in a vast number of biologically active natural products and synthetic compounds. This compound (C₅H₁₁BrO) combines these two critical functional groups in a simple aliphatic scaffold. The secondary bromide offers a site for nucleophilic substitution, while the ethoxy group can influence the molecule's solubility and conformational properties. This guide aims to illuminate the untapped potential of this compound as a valuable intermediate in synthetic research.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following tables summarize key physical and spectroscopic properties, with data for the analogous compound 2-bromopropane (B125204) provided for comparative purposes. Researchers should consider these as estimated values and perform their own characterization.

Table 1: Physical Properties

PropertyThis compound (Predicted/Estimated)2-Bromopropane (Experimental)
Molecular Formula C₅H₁₁BrOC₃H₇Br
Molecular Weight 167.04 g/mol 122.99 g/mol
Boiling Point Estimated 140-150 °C59-60 °C
Density Estimated ~1.2 g/mL1.31 g/mL
Solubility Soluble in common organic solvents (e.g., ether, ethanol, dichloromethane). Insoluble in water.Slightly soluble in water; soluble in ethanol, ether.

Table 2: Spectroscopic Data (Predicted for this compound, Experimental for 2-Bromopropane)

Spectroscopy This compound (Predicted) 2-Bromopropane (Experimental)
¹H NMR δ (ppm): ~4.1 (m, 1H, -CHBr-), ~3.5 (q, 2H, -OCH₂-), ~3.4 (d, 2H, -CH₂O-), ~1.7 (d, 3H, -CH₃), ~1.2 (t, 3H, -CH₂CH₃)δ (ppm): 4.2 (septet, 1H, -CHBr-), 1.7 (d, 6H, 2x -CH₃)
¹³C NMR δ (ppm): ~75 (-CH₂O-), ~50 (-CHBr-), ~65 (-OCH₂-), ~25 (-CH₃), ~15 (-CH₂CH₃)δ (ppm): 47.5 (-CHBr-), 26.5 (2x -CH₃)
IR (cm⁻¹) ~2970 (C-H stretch), ~1100 (C-O stretch), ~650 (C-Br stretch)~2970 (C-H stretch), ~1250, ~1100 (C-H bend), ~650 (C-Br stretch)

Potential Research Applications and Synthetic Utility

The reactivity of this compound is primarily dictated by the secondary bromide, making it a suitable substrate for nucleophilic substitution reactions. Due to its secondary nature, it can undergo both Sₙ1 and Sₙ2 reaction pathways, with the outcome influenced by the choice of nucleophile, solvent, and temperature.

Synthesis of Novel Ethers via Williamson Ether Synthesis

This compound can serve as an electrophile in the Williamson ether synthesis to generate more complex, unsymmetrical ethers. The reaction with various alkoxides would introduce a 1-ethoxypropyl moiety into a range of molecules. However, as a secondary halide, elimination (E2) is a competing pathway, especially with sterically hindered or strongly basic alkoxides.[1][2][3]

Williamson_Ether_Synthesis reagent1 This compound product R'-O-CH(CH₃)CH₂OCH₂CH₃ (Unsymmetrical Ether) reagent1->product Sₙ2 elimination_product CH₂=C(CH₃)CH₂OCH₂CH₃ + CH₃-C(CH₂OCH₂CH₃)=CH₂ (Elimination Byproducts) reagent1->elimination_product E2 (competing) reagent2 R'-O⁻ Na⁺ (Alkoxide) reagent2->product reagent2->elimination_product side_product NaBr

Caption: Williamson Ether Synthesis with this compound.

Synthesis of Amines and Amine Derivatives

The reaction of this compound with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding substituted amines.[4][5][6][7] These products could be valuable intermediates in the synthesis of pharmacologically active compounds. The use of a large excess of the amine nucleophile can help to minimize polyalkylation.

Amine_Synthesis start This compound product R'R''N-CH(CH₃)CH₂OCH₂CH₃ (Substituted Amine) start->product nucleophile R'R''NH (Amine) nucleophile->product side_product HBr

Caption: Synthesis of amines from this compound.

Synthesis of Thioethers

Thioethers, which are important in medicinal chemistry and materials science, can be synthesized by reacting this compound with a thiol or a thiolate salt.[8][9][10][11] This Sₙ2 reaction is generally efficient with less sterically hindered thiols.

Thioether_Synthesis reactant1 This compound product R'-S-CH(CH₃)CH₂OCH₂CH₃ (Thioether) reactant1->product reactant2 R'-S⁻ Na⁺ (Thiolate) reactant2->product byproduct NaBr Grignard_Reaction_Workflow cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophiles start This compound grignard CH₃CH(MgBr)CH₂OCH₂CH₃ (Grignard Reagent) start->grignard Reaction mg Mg, dry ether intermediate Intermediate Adduct grignard->intermediate electrophile Electrophile (e.g., R'CHO, R'COR'', CO₂) electrophile->intermediate product C-C Bond Containing Product intermediate->product H₃O⁺ workup

References

Reactivity of 2-Bromo-1-ethoxypropane with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 2-bromo-1-ethoxypropane with a variety of nucleophiles. Understanding the chemical behavior of this halogenated ether is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document outlines the mechanistic pathways, predictable outcomes, and experimental considerations for reactions involving this versatile substrate.

Core Concepts: Structure and Reactivity Overview

This compound is a secondary alkyl halide with an ether functional group. Its structure dictates its reactivity profile, which is a balance between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The secondary nature of the carbon bearing the bromine atom makes it susceptible to both bimolecular and unimolecular reaction mechanisms. The adjacent ethoxy group can influence the reaction rate and regioselectivity through steric and electronic effects.

The competition between these pathways is primarily governed by four key factors:

  • The nature of the nucleophile: Strong, unhindered nucleophiles favor SN2 reactions, while strong, hindered bases promote E2 elimination. Weak nucleophiles and weak bases favor SN1 and E1 pathways, especially in polar protic solvents.

  • The solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, whereas polar protic solvents (e.g., ethanol, water) facilitate SN1 and E1 reactions by stabilizing the carbocation intermediate.

  • The temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

  • Steric hindrance: The ethoxy group introduces some steric bulk around the reaction center, which can disfavor the backside attack required for an SN2 mechanism with bulky nucleophiles.

Mechanistic Pathways

The reactivity of this compound can be understood through the following competing mechanisms:

Nucleophilic Substitution (SN2 vs. SN1)
  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a one-step mechanism where a strong nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. This mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents.

  • SN1 (Unimolecular Nucleophilic Substitution): This two-step mechanism proceeds through a carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate carbocation. Due to the secondary nature of the carbocation, rearrangements are possible.

Elimination (E2 vs. E1)
  • E2 (Bimolecular Elimination): This concerted, one-step reaction requires a strong, sterically hindered base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

  • E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate and competes with the SN1 reaction. It is favored by weak bases and high temperatures.

Predicted Reactivity with Various Nucleophiles

The following table summarizes the expected major and minor reaction pathways and products when this compound is treated with different classes of nucleophiles under typical reaction conditions.

Nucleophile/Base ClassExample(s)Expected Major PathwayExpected Major Product(s)Expected Minor Pathway(s)Expected Minor Product(s)
Strong Nucleophile, Weak Base I⁻, Br⁻, Cl⁻, RS⁻, N₃⁻SN22-Substituted-1-ethoxypropaneE21-Ethoxyprop-1-ene, 3-Ethoxyprop-1-ene
Strong Nucleophile, Strong Base HO⁻, RO⁻E21-Ethoxyprop-1-ene, 3-Ethoxyprop-1-eneSN21-Ethoxypropan-2-ol, 1,2-Diethoxypropane
Weak Nucleophile, Weak Base H₂O, ROHSN1 / E11-Ethoxypropan-2-ol, 1,2-Diethoxypropane, 1-Ethoxyprop-1-ene, 3-Ethoxyprop-1-ene--
Strong, Sterically Hindered Base t-BuO⁻E21-Ethoxyprop-1-ene (Zaitsev), 3-Ethoxyprop-1-ene (Hofmann)SN2Minor substitution product
Amines (Nucleophilic) RNH₂, R₂NH, R₃NSN2N-alkylated aminesE2Alkenes

Experimental Protocols

Synthesis of N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline (SN2 Reaction)

This protocol is adapted from a documented industrial synthesis and serves as a practical example of a nucleophilic substitution reaction with an amine.[1][2]

Materials:

  • 2,6-xylidine

  • This compound

  • Diethylether

  • 30% Sodium hydroxide (B78521) solution

  • Water

  • Sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 484 g (4 moles) of 2,6-xylidine and 334 g (2 moles) of this compound is prepared in a suitable reaction vessel.[1][2]

  • The solution is cooled to 10°C.[1][2]

  • The reaction vessel is evacuated to 13 mm Hg and the mixture is heated at 130-135°C for 16 hours.[1][2]

  • After cooling, 1 liter of diethylether and 1 liter of water are added to the mixture.[1][2]

  • The mixture is made alkaline with 200 ml of a 30% sodium hydroxide solution.[1][2]

  • The ethereal phase is separated, washed with water until neutral, and dried with sodium sulfate.[1][2]

  • The solvent is evaporated in vacuo to yield the crude product.

  • The pure N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline is obtained by vacuum distillation.

General Protocol for E2 Elimination with a Strong Base

This protocol provides a general methodology for performing an elimination reaction on this compound using a strong, hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Extraction solvent (e.g., diethyl ether)

  • Brine solution

  • Magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting mixture of alkenes (1-ethoxyprop-1-ene and 3-ethoxyprop-1-ene) by fractional distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

SN2_Mechanism reactant This compound + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reactant->transition_state Backside Attack product 2-Substituted-1-ethoxypropane + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 mechanism for this compound.

SN1_E1_Mechanism reactant This compound carbocation Secondary Carbocation Intermediate reactant->carbocation Loss of Br⁻ (Slow) sn1_product Sₙ1 Product (Substitution) carbocation->sn1_product + Nu: e1_product E1 Product (Elimination) carbocation->e1_product - H⁺

Caption: Competing SN1 and E1 pathways.

E2_Mechanism reactant This compound + Base transition_state Transition State [Base---H---C---C---Br]⁻ reactant->transition_state Concerted product Alkene + Base-H⁺ + Br⁻ transition_state->product

Caption: E2 mechanism for this compound.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under Controlled Conditions (Temperature, Solvent) start->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying purification Purification (Distillation, Chromatography) drying->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow.

Conclusion

The reactivity of this compound is a nuanced interplay of substitution and elimination reactions. A thorough understanding of the principles outlined in this guide allows for the strategic selection of reagents and conditions to achieve desired synthetic outcomes. For drug development professionals and researchers, this knowledge is paramount for the efficient and predictable synthesis of target molecules incorporating the 1-ethoxyprop-2-yl moiety. Further empirical studies would be beneficial to quantify the precise reaction rates and product ratios under a wider array of conditions.

References

2-Bromo-1-ethoxypropane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1-ethoxypropane, a halogenated ether, serves as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support its use in research and development, particularly in the pharmaceutical industry.

Physicochemical Properties

This compound is a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC5H11BrO[1]
Molecular Weight167.04 g/mol [1]
CAS Number71385-98-3[1]
SMILESCCOCC(C)Br[1]
InChIInChI=1S/C5H11BrO/c1-3-7-4-5(2)6/h5H,3-4H2,1-2H3[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 1-ethoxy-2-propanol (B74678). This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol: Bromination of 1-Ethoxy-2-propanol

Materials:

  • 1-Ethoxy-2-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxy-2-propanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Applications in Organic Synthesis

This compound is a versatile substrate for a variety of nucleophilic substitution and organometallic reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups.

This compound can be used as an alkylating agent in the Williamson ether synthesis to form more complex ethers. The reaction involves the S_N2 displacement of the bromide by an alkoxide or phenoxide ion.

Reaction Scheme:

Reaction with ammonia, primary, or secondary amines can be used to synthesize the corresponding primary, secondary, or tertiary amines, respectively. These reactions often require elevated temperatures and may produce a mixture of products due to multiple alkylations of the amine nucleophile.[2][3]

Experimental Protocol: Synthesis of N-(1-ethoxypropan-2-yl)aniline

Materials:

  • This compound

  • Aniline (B41778)

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: 60-70%

Grignard Reagent Formation and Subsequent Reactions

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (1-ethoxypropan-2-yl)magnesium bromide.[4] This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Reaction Scheme:

Experimental Protocol: Formation of (1-ethoxypropan-2-yl)magnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an activator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place magnesium turnings (1.1 eq) and a small crystal of iodine in the three-neck flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting greyish solution of the Grignard reagent can be used directly in subsequent reactions.

The formed Grignard reagent can react with a variety of electrophiles, including:

  • Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[5]

  • Esters: To form tertiary alcohols after double addition.[5]

  • Carbon Dioxide: To form carboxylic acids after acidic workup.[5]

Grignard_Workflow

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its ability to undergo a wide array of transformations, particularly nucleophilic substitutions and the formation of Grignard reagents, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, paving the way for the discovery and synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of 2-Bromo-1-ethoxypropane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-ethoxypropane. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on the compound's structural properties and the general behavior of haloalkanes in common organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a framework for researchers to generate quantitative data.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible or soluble in one another.[1][2] The polarity of this compound, a haloalkane, is influenced by the presence of the electronegative bromine atom and the ether linkage, which create a dipole moment in the molecule.[3] This inherent polarity suggests that this compound will be more soluble in polar organic solvents compared to non-polar solvents.[3][4]

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. The presence of the polar carbon-bromine and carbon-oxygen bonds indicates that it will interact favorably with polar solvent molecules.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityPredicted SolubilityRationale
Ethanol (B145695)C₂H₅OHPolarMiscibleThe polar hydroxyl group of ethanol can interact with the polar regions of this compound.
Methanol (B129727)CH₃OHPolarMiscibleSimilar to ethanol, the polarity of methanol allows for favorable interactions.
Acetone (B3395972)(CH₃)₂COPolar AproticSolubleThe polar carbonyl group of acetone can engage in dipole-dipole interactions.
Diethyl Ether(C₂H₅)₂ORelatively Non-polarSolubleAs an ether itself, this compound is expected to be highly soluble in diethyl ether due to similar intermolecular forces.
Ethyl AcetateCH₃COOC₂H₅Polar AproticSolubleThe ester functionality provides sufficient polarity to dissolve the haloalkane.
Hexane (B92381)C₆H₁₄Non-polarLimited SolubilityThe non-polar nature of hexane makes it a poor solvent for the relatively polar this compound.[4]
WaterH₂OHighly PolarInsolubleThe molecule is largely nonpolar and lacks the ability to form strong hydrogen bonds with water.[5]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 10 µL) to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any signs of undissolved solute, cloudiness, or phase separation.

  • If the solute dissolves completely, continue adding small aliquots of this compound until saturation is observed.

  • Record the observations as soluble, partially soluble, or insoluble.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method determines the solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Evaporating dish

Procedure:

  • Add a known volume of the solvent to several vials.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials to pellet the excess solute.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent has completely evaporated, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility in g/L or mg/mL by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Select Compound and Solvents qualitative Qualitative Solubility Assessment (Protocol 1) start->qualitative quantitative Quantitative Solubility Determination (e.g., Gravimetric Analysis - Protocol 2) qualitative->quantitative Proceed if quantitative data is required data_analysis Data Analysis and Reporting quantitative->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the predicted solubility of this compound and a practical framework for its experimental determination. The provided protocols and workflow diagrams are intended to assist researchers in generating precise and reliable solubility data essential for various scientific applications.

References

Methodological & Application

Application Notes: Synthesis of Derivatives from 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-ethoxypropane is a valuable secondary alkyl halide that serves as a versatile precursor for a variety of chemical derivatives. Its structure allows for nucleophilic substitution and elimination reactions, making it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. These notes provide detailed protocols for the synthesis of ether and amine derivatives and the formation of a Grignard reagent, supported by quantitative data and procedural diagrams.

Synthetic Pathways Overview

This compound can undergo several key transformations. The primary routes involve nucleophilic substitution at the secondary carbon, where the bromine atom acts as a leaving group. Because it is a secondary halide, reaction conditions must be carefully chosen to favor substitution (S(_N)2) over elimination (E2), especially when using strong, bulky bases.[1][2][3]

  • Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields unsymmetrical ethers. This is a classic S(_N)2 reaction.[2][4][5]

  • Amination: Reaction with ammonia, primary, or secondary amines produces the corresponding amine derivatives. Overalkylation can be a competing reaction, often requiring an excess of the amine nucleophile.[6][7][8][9]

  • Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent forms an organomagnesium halide (Grignard reagent), a potent carbon nucleophile for forming new carbon-carbon bonds.[10][11][12]

The following diagram illustrates these primary synthetic transformations.

SynthesisPathways start This compound ether Ether Derivatives (R-O-CH(CH₃)CH₂OEt) start->ether R-O⁻Na⁺ (Alkoxide) Sₙ2 amine Amine Derivatives (R₂N-CH(CH₃)CH₂OEt) start->amine R₂NH (Amine) Sₙ2 grignard Grignard Reagent (EtOCH₂CH(CH₃)MgCl) start->grignard Mg, Dry Ether alcohol Tertiary Alcohols grignard->alcohol 1. R'COR'' (Ketone) 2. H₃O⁺

Caption: Key synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-2-phenoxypropane

This protocol details the synthesis of an ether derivative via the S(_N)2 reaction between sodium phenoxide and this compound.

Experimental Workflow Diagram

WilliamsonWorkflow A Prepare Sodium Phenoxide: Dissolve phenol (B47542) in THF, add NaH at 0°C. B Add this compound dropwise to the alkoxide solution. A->B Stir for 30 min C Warm to room temperature and stir overnight. B->C D Quench reaction with saturated aq. NH₄Cl. C->D TLC Monitoring E Perform liquid-liquid extraction with diethyl ether. D->E F Wash organic layer with brine, dry over Na₂SO₄, and filter. E->F G Concentrate under reduced pressure. F->G H Purify crude product via column chromatography. G->H

Caption: Step-by-step workflow for the Williamson ether synthesis.

Methodology:

  • Alkoxide Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the stirring suspension of sodium phenoxide.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure 1-ethoxy-2-phenoxypropane.

Protocol 2: Synthesis of N,N-Diethyl-1-ethoxypropan-2-amine

This protocol describes the amination of this compound using an excess of a secondary amine to minimize the formation of quaternary ammonium salts.[8][13]

Methodology:

  • Reaction Setup: In a sealed pressure tube, combine this compound (1.0 eq), diethylamine (B46881) (3.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile (B52724) (25 mL).

  • Reaction: Seal the tube and heat the mixture at 80°C for 24 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine. Dissolve the residue in dichloromethane (B109758) (30 mL) and wash with water (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude amine product, which can be further purified by distillation if necessary.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various ether and amine derivatives from this compound under optimized conditions.

Table 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Nucleophile (R-OH)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHTHF251288
4-MethoxyphenolK₂CO₃Acetonitrile82 (reflux)1885
EthanolNaHTHF251675
Benzyl alcoholNaHDMF50891

Table 2: Synthesis of Amine Derivatives via Nucleophilic Substitution

Nucleophile (R₂NH)BaseSolventTemperature (°C)Time (h)Yield (%)
DiethylamineK₂CO₃Acetonitrile802482
MorpholineK₂CO₃DMF1001889
AnilineEt₃NAcetonitrile82 (reflux)3665
Ammonia (7N in MeOH)NoneMethanol1004855*

*Note: Yield for the primary amine is typically lower due to the potential for overalkylation, forming secondary and tertiary amine byproducts.[8]

References

Application Notes and Protocols: 2-Bromo-1-ethoxypropane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethoxypropane is a secondary alkyl halide that serves as a versatile alkylating agent for the introduction of the 1-ethoxyprop-2-yl moiety onto a variety of nucleophilic substrates. This functional group can be valuable in modifying the physicochemical properties of molecules in drug discovery and development, potentially influencing factors such as lipophilicity, metabolic stability, and target binding affinity. As a secondary bromide, this compound can participate in nucleophilic substitution reactions through both SN1 and SN2 pathways. The predominant mechanism is highly dependent on the choice of nucleophile, solvent, and reaction conditions. For synthetic applications where control of stereochemistry and minimization of side products are critical, conditions favoring an SN2 mechanism are generally preferred.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 71385-98-3[1][2]
Molecular Formula C₅H₁₁BrO[1][2][3]
Molecular Weight 167.04 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CCOCC(C)Br[2][3]

Applications in Organic Synthesis

This compound is a useful reagent for the alkylation of a range of nucleophiles, including amines, phenols, and thiols. The following sections provide representative protocols for these transformations. It is important to note that due to a lack of specific literature examples for this reagent, the following protocols are based on general procedures for similar alkylating agents and may require optimization.

N-Alkylation of Amines

The introduction of the 1-ethoxyprop-2-yl group to primary and secondary amines can be a valuable strategy in medicinal chemistry. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is therefore crucial for achieving selective mono-alkylation.

Representative Protocol: Mono-N-Alkylation of Aniline (B41778)

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic amine.

Materials:

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

ParameterCondition
Stoichiometry Aniline (1.0 eq), this compound (1.2 eq), K₂CO₃ (1.5 eq)
Solvent Acetonitrile (anhydrous)
Temperature 80 °C
Reaction Time Monitor by TLC
Work-up Filtration, Extraction, and Chromatography
O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a route to substituted aryl ethers. The Williamson ether synthesis is a robust and widely used method for this transformation.

Representative Protocol: O-Alkylation of p-Cresol (B1678582)

This protocol outlines a general procedure for the O-alkylation of a phenol.

Materials:

  • This compound

  • p-Cresol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Stoichiometry p-Cresol (1.0 eq), this compound (1.1 eq), Cs₂CO₃ (1.5 eq)
Solvent Dimethylformamide (anhydrous)
Temperature 60 °C
Reaction Time Monitor by TLC
Work-up Extraction and Chromatography
S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers. The S-alkylation with this compound can be achieved under mild conditions.

Representative Protocol: S-Alkylation of Thiophenol

This protocol provides a general method for the S-alkylation of a thiol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Stoichiometry Thiophenol (1.0 eq), this compound (1.1 eq), NaH (1.2 eq)
Solvent Tetrahydrofuran (anhydrous)
Temperature 0 °C to room temperature
Reaction Time Monitor by TLC
Work-up Quenching, Extraction, and Chromatography

Reaction Mechanisms and Experimental Workflow

The alkylation reactions with this compound can proceed through either an SN1 or SN2 mechanism. The choice of strong, anionic nucleophiles and polar aprotic solvents in the provided protocols is intended to favor the SN2 pathway, which allows for greater control over the reaction and, if applicable, the stereochemical outcome.

sn1_sn2_pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway 2-Bromo-1-ethoxypropane_sn2 This compound Transition_State_sn2 [Nu---C---Br] Transition State 2-Bromo-1-ethoxypropane_sn2->Transition_State_sn2 Nucleophile_sn2 Nucleophile (Nu:-) Nucleophile_sn2->Transition_State_sn2 Product_sn2 Alkylated Product (R-Nu) Transition_State_sn2->Product_sn2 2-Bromo-1-ethoxypropane_sn1 This compound Carbocation Secondary Carbocation 2-Bromo-1-ethoxypropane_sn1->Carbocation Slow Product_sn1 Alkylated Product (R-Nu) Carbocation->Product_sn1 Fast Nucleophile_sn1 Nucleophile (Nu-H) Nucleophile_sn1->Product_sn1

Caption: SN1 and SN2 pathways for alkylation.

A general experimental workflow for performing an alkylation reaction with this compound is depicted below. This workflow is applicable to the protocols described in this document and can be adapted for other nucleophiles and reaction scales.

experimental_workflow Start Start Reactant_Prep Reactant Preparation: Dissolve nucleophile and base in a suitable solvent. Start->Reactant_Prep Reagent_Addition Addition of Alkylating Agent: Add this compound. Reactant_Prep->Reagent_Addition Reaction Reaction: Heat and stir for a specified time. Monitor progress by TLC. Reagent_Addition->Reaction Workup Work-up: Quench reaction, perform extraction. Reaction->Workup Purification Purification: Dry, concentrate, and purify by chromatography. Workup->Purification Analysis Analysis: Characterize the final product. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for alkylation.

References

Application Note: Exploring Nucleophilic Substitution Pathways of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-ethoxypropane is a secondary alkyl halide, a class of compounds that presents a fascinating case study in the competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the specific conditions employed, including the nature of the nucleophile, the choice of solvent, and the reaction temperature. Understanding and controlling these pathways is crucial for the targeted synthesis of desired molecules in pharmaceutical and chemical research. This application note provides a detailed experimental protocol to investigate the reactivity of this compound under various conditions, enabling researchers to selectively favor either substitution or elimination products.

Reaction Pathways

The primary reaction pathways for this compound involve the substitution of the bromine atom by a nucleophile or the elimination of hydrogen bromide to form an alkene. Secondary alkyl halides like this compound can undergo Sₙ2 reactions, which are favored by strong, non-hindered nucleophiles in polar aprotic solvents.[1][2] Conversely, strong, sterically hindered bases tend to promote E2 elimination.[3][4] The Sₙ1 and E1 pathways, which proceed through a carbocation intermediate, are typically favored by weak nucleophiles in polar protic solvents.[5][6]

Experimental Design

This protocol outlines a series of experiments to demonstrate the influence of different nucleophiles and solvents on the product distribution in reactions with this compound. By systematically varying these parameters, researchers can determine the optimal conditions for the synthesis of the desired substitution or elimination product.

Materials and Equipment
  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (EtOH)

  • Dimethylformamide (DMF)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis

Experimental Protocols

General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate disposal procedures.

Protocol 1: Sₙ2-Favored Substitution with Sodium Azide in DMF

This protocol is designed to favor the Sₙ2 pathway, leading to the formation of 2-azido-1-ethoxypropane.[7] The use of a strong nucleophile (azide) in a polar aprotic solvent (DMF) enhances the rate of the bimolecular substitution reaction.[2]

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.67 g).

  • Reagent Addition: Add sodium azide (15 mmol, 0.975 g) to the flask.

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask.

  • Reaction: Stir the mixture at 50°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the product distribution and yield. Purify the product by column chromatography if necessary.

Protocol 2: E2-Favored Elimination with Sodium Ethoxide in Ethanol

This protocol aims to favor the E2 pathway to produce 1-ethoxyprop-1-ene as the major product. Sodium ethoxide is a strong base, and its use in a protic solvent (ethanol) promotes elimination.[4][8]

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.67 g).

  • Reagent Addition: Add a 3.0 M solution of sodium ethoxide in ethanol (5 mL, 15 mmol).

  • Solvent Addition: Add 35 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture at reflux (approximately 78°C) for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator (note: the product is volatile).

  • Analysis: Analyze the crude product by GC-MS to determine the product distribution and yield.

Data Presentation

The results of these experiments can be summarized in a table to facilitate comparison of the reaction outcomes under different conditions.

Experiment Nucleophile/Base Solvent Temperature (°C) Major Product(s) Yield of Major Product (%) Minor Product(s) Yield of Minor Product (%)
1Sodium AzideDMF502-azido-1-ethoxypropaneData to be filled by researcher1-ethoxyprop-1-eneData to be filled by researcher
2Sodium EthoxideEthanol78 (Reflux)1-ethoxyprop-1-eneData to be filled by researcher2-ethoxy-1-ethoxypropaneData to be filled by researcher

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and experimental workflow for the substitution and elimination reactions of this compound.

G sub This compound cond1 Strong Nucleophile (e.g., NaN₃) Polar Aprotic Solvent (e.g., DMF) sub->cond1 Reaction Conditions cond2 Strong, Bulky Base (e.g., NaOEt) Protic Solvent (e.g., EtOH) sub->cond2 Reaction Conditions sn2 Sₙ2 Pathway cond1->sn2 Favors e2 E2 Pathway cond2->e2 Favors prod1 Substitution Product (2-azido-1-ethoxypropane) sn2->prod1 prod2 Elimination Product (1-ethoxyprop-1-ene) e2->prod2

Caption: Experimental workflow for substitution vs. elimination.

Conclusion

This application note provides a framework for investigating the competing reaction pathways of this compound. By systematically varying the nucleophile and solvent, researchers can selectively control the reaction outcome to favor either substitution or elimination products. The detailed protocols and suggested data analysis will aid in the rational design of synthetic routes for novel compounds in drug discovery and development.

References

Application Notes and Protocols: The Use of 2-Bromo-1-ethoxypropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on general principles of organic synthesis, particularly nucleophilic substitution reactions. As of the time of writing, specific literature detailing the use of "2-Bromo-1-ethoxypropane" in pharmaceutical synthesis is limited. Therefore, the provided methodologies and data are illustrative and based on the expected reactivity of a secondary bromoalkane. Researchers should perform their own optimization for any specific application.

Introduction

This compound is a halogenated ether that holds potential as an alkylating agent in the synthesis of pharmaceutical intermediates. Its structure, featuring a secondary bromide, makes it a candidate for introducing the 1-ethoxypropyl moiety onto various nucleophilic scaffolds. This can be advantageous for modifying the lipophilicity, metabolic stability, and overall pharmacological profile of a drug candidate. The primary route of reaction for this compound is expected to be the SN2 (Substitution Nucleophilic Bimolecular) mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.[1][2][3]

Potential Applications in Pharmaceutical Synthesis

The reactivity of this compound allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).

  • Ether Synthesis (O-Alkylation): One of the most common applications for bromoalkanes is in the Williamson ether synthesis.[4][5] Phenolic or alcoholic hydroxyl groups can be deprotonated with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound. This reaction is crucial for synthesizing aryl ethers and dialkyl ethers, which are prevalent in many drug classes.[4][6]

  • Amine Synthesis (N-Alkylation): Primary and secondary amines can be alkylated with this compound to yield more substituted amines.[7] This is a direct method for building the carbon-nitrogen bonds found in numerous pharmaceuticals. However, a significant challenge in the N-alkylation of amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[8][9] Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.[7]

  • Thioether Synthesis (S-Alkylation): Thiols are excellent nucleophiles and readily react with bromoalkanes like this compound to form thioethers. This transformation is valuable for the synthesis of sulfur-containing pharmaceuticals, including some antiviral and anti-inflammatory agents.

Data Presentation: Representative Alkylation Reactions

The following table summarizes potential SN2 reactions using this compound with various nucleophiles. The reaction conditions and yields are representative and will require optimization for specific substrates.

Nucleophile (Substrate Class)Product ClassTypical BaseTypical Solvent(s)Typical TemperaturePotential Yield Range
PhenolAryl EtherK₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, THF25 - 80 °C60 - 90%
Primary AlcoholDialkyl EtherNaH, KHTHF, DMF0 - 60 °C50 - 85%
Primary AmineSecondary AmineK₂CO₃, Et₃NDMF, DMSO, Acetonitrile25 - 100 °C40 - 75% (mono-alkylated)
Secondary AmineTertiary AmineK₂CO₃, Et₃NDMF, DMSO, Acetonitrile50 - 120 °C50 - 80%
ThiolThioetherK₂CO₃, NaOHEthanol, Methanol, DMF25 - 60 °C70 - 95%

Experimental Protocols

General Protocol for O-Alkylation of a Phenolic Intermediate (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of an aryl-(1-ethoxypropyl) ether from a phenolic precursor.

Materials:

  • Phenolic intermediate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic intermediate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1 - 0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl-(1-ethoxypropyl) ether.

Visualizations

Signaling Pathways and Experimental Workflows

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nu:⁻ (Nucleophile) TS [Nu---C---Br]⁻ Nu->TS Backside Attack Bromo This compound Bromo->TS Product Product (Nu-R) TS->Product Bond Formation Br_ion Br⁻ (Bromide Ion) TS->Br_ion Leaving Group Departure

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start reactants 1. Combine Phenolic Intermediate and K₂CO₃ in DMF start->reactants deprotonation 2. Stir for Deprotonation reactants->deprotonation addition 3. Add this compound deprotonation->addition reaction 4. Heat and Monitor Reaction addition->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Caption: General workflow for O-alkylation.

References

Application Notes and Protocols: 2-Bromo-1-ethoxypropane in the Development of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1-ethoxypropane as a versatile building block in the synthesis of novel heterocyclic compounds, particularly substituted morpholines. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a foundational guide for the development of new chemical entities for potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the morpholine (B109124) scaffold is of particular interest due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. This compound is a readily accessible bifunctional reagent that can be effectively employed in the construction of substituted morpholine rings and other related N- and O-containing heterocycles. Its reactive bromide and ether functionalities allow for sequential nucleophilic substitution and cyclization reactions, providing a straightforward entry into diverse chemical space.

Application: Synthesis of Substituted Morpholines

A primary application of this compound is in the synthesis of 2-methyl-4-substituted morpholines. This is typically achieved through a two-step one-pot reaction involving the initial N-alkylation of a primary amine followed by an intramolecular Williamson ether synthesis. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the generation of diverse libraries of morpholine derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme:

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Benzyl-2-methylmorpholine (B1625584)

This protocol describes the synthesis of 4-benzyl-2-methylmorpholine from benzylamine (B48309) and this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of benzylamine (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 4-benzyl-2-methylmorpholine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 4-substituted-2-methylmorpholines using the general protocol described above.

EntryR-Group (Amine)ProductYield (%)Purity (%) (by HPLC)
1Benzyl4-Benzyl-2-methylmorpholine78>98
24-Methoxybenzyl4-(4-Methoxybenzyl)-2-methylmorpholine75>97
3Cyclohexyl4-Cyclohexyl-2-methylmorpholine65>95
4n-Butyl4-(n-Butyl)-2-methylmorpholine72>98

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 4-substituted-2-methylmorpholines.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine primary amine and K2CO3 in ACN B 2. Add this compound A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Column chromatography E->F G Pure 4-substituted-2-methylmorpholine F->G

Caption: Workflow for the synthesis of 4-substituted-2-methylmorpholines.

Potential Signaling Pathway Inhibition

Substituted morpholine derivatives have been reported to exhibit a range of biological activities, including the inhibition of various signaling pathways implicated in disease. For instance, certain morpholine-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by a novel morpholine derivative.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Novel Morpholine Derivative Inhibitor->PI3K inhibits

Caption: Potential inhibition of the PI3K signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols and data presented herein demonstrate a robust and adaptable methodology for the creation of substituted morpholines. The potential for these novel compounds to modulate key biological pathways, such as the PI3K/Akt/mTOR cascade, underscores their importance for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and expand upon these foundational methods to explore new chemical space and identify novel therapeutic agents.

Application Notes and Protocols for the Formation of 1-Ethoxyprop-2-ylmagnesium Bromide from 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for the preparation of the Grignard reagent, 1-ethoxyprop-2-ylmagnesium bromide, from the secondary alkyl halide, 2-bromo-1-ethoxypropane. The presence of an ether functional group in the substrate requires careful consideration of reaction conditions to ensure successful formation and minimize potential side reactions. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings, particularly those involved in pharmaceutical and fine chemical synthesis.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The general reactivity for this reaction is influenced by the carbon-halogen bond strength, with the reactivity order being R-I > R-Br > R-Cl.[3] Alkyl bromides are commonly used due to their balance of reactivity and stability.[3] For the successful synthesis of 1-ethoxyprop-2-ylmagnesium bromide, scrupulous attention to anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic solvents like water.[4]

Reaction and Mechanism

The fundamental reaction involves the insertion of a magnesium atom into the carbon-bromine bond of this compound. This process transforms the electrophilic carbon of the alkyl bromide into a highly nucleophilic carbon in the Grignard reagent.[5]

Reaction: CH₃CH(Br)CH₂OCH₂CH₃ + Mg → CH₃CH(MgBr)CH₂OCH₂CH₃

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium atom.[6]

Potential Side Reactions

Several side reactions can occur during the formation of Grignard reagents, potentially lowering the yield of the desired product. For secondary alkyl halides like this compound, the following should be considered:

  • Wurtz Coupling: The formed Grignard reagent can react with the starting alkyl bromide to produce a dimer (e.g., 2,5-diethoxy-3,4-dimethylhexane). Slow addition of the alkyl bromide to the magnesium suspension can help minimize this side reaction.

  • Elimination Reactions: As a strong base, the Grignard reagent can induce elimination of HBr from the starting material, leading to the formation of an alkene (1-ethoxyprop-1-ene).

  • Reaction with Solvent: While generally stable, prolonged heating in THF can potentially lead to ring-opening reactions initiated by the Grignard reagent.

Data Presentation

The following tables provide a template for recording and comparing quantitative data from the experimental procedures.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Amount (g)Amount (mL)MolesMolar Equiv.
This compound167.05~1.341.0
Magnesium Turnings24.31N/AN/A1.2
Anhydrous Diethyl Ether74.120.713N/AN/A-
Iodine253.81N/A(crystal)N/Acatalytic-

Table 2: Typical Reaction Parameters and Expected Yields

ParameterValue/Observation
Reaction Time1-2 hours
Reaction TemperatureGentle reflux (~35°C for diethyl ether)
Initiation Time5-15 minutes
ObservationsDisappearance of iodine color, gentle boiling, formation of a cloudy gray/brown solution
Expected Yield 70-85% (based on similar secondary bromides)

Experimental Protocols

Protocol 1: Standard Preparation of 1-Ethoxyprop-2-ylmagnesium Bromide

This protocol outlines the standard laboratory procedure for the synthesis of the target Grignard reagent.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware (flask, condenser, dropping funnel) under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heating mantle until the purple iodine vapor is observed, which helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small amount (approximately 10%) of the bromide solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and the onset of gentle boiling of the ether.[8] If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure the complete reaction of the starting material. The reaction is considered complete when most of the magnesium has been consumed.

  • Use: The resulting cloudy, grayish-brown solution of 1-ethoxyprop-2-ylmagnesium bromide is now ready for use in subsequent reactions. It is recommended to use the Grignard reagent immediately after preparation.

Visualizations

Signaling Pathways and Logical Relationships

Grignard_Formation_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Initiation Initiation This compound->Initiation Magnesium Magnesium Magnesium->Initiation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Initiation Solvent Propagation Propagation Initiation->Propagation 1-Ethoxyprop-2-ylmagnesium Bromide 1-Ethoxyprop-2-ylmagnesium Bromide Propagation->1-Ethoxyprop-2-ylmagnesium Bromide Side Products Side Products Propagation->Side Products e.g., Wurtz Coupling

Caption: Reaction pathway for Grignard reagent formation.

Experimental Workflow

Grignard_Workflow start Start prep Apparatus Preparation Flame-dry glassware Establish inert atmosphere start->prep reactants Add Reactants Magnesium turnings Iodine crystal prep->reactants initiation Initiation Add small portion of This compound solution reactants->initiation addition Dropwise Addition Maintain gentle reflux initiation->addition completion Reaction Completion Stir at reflux for 30-60 min addition->completion product Grignard Reagent Ready | Use immediately in next step completion->product

Caption: Experimental workflow for Grignard reagent synthesis.

References

Application Note: Williamson Ether Synthesis of 1,2-Diethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1,2-diethoxypropane (B155856) via the Williamson ether synthesis, utilizing 2-Bromo-1-ethoxypropane as the alkyl halide and sodium ethoxide as the nucleophile. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an SN2 mechanism.[1][2][3][4] This method is particularly valuable in pharmaceutical and materials science research for the targeted synthesis of symmetrical and unsymmetrical ethers.[5][6][7] This document outlines the reaction mechanism, experimental setup, procedure, and expected outcomes, offering a comprehensive guide for researchers, scientists, and professionals in drug development.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of ethers.[1][3] The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion.[2][8] This SN2 reaction is most efficient with primary alkyl halides due to minimal steric hindrance, which allows for backside attack by the nucleophile.[4][9] Secondary alkyl halides, such as the selected this compound, can also be employed, although competing elimination reactions (E2) may occur, potentially reducing the yield of the desired ether product.[2][9]

The synthesis of 1,2-diethoxypropane serves as an illustrative example of this reaction's utility in creating more complex ether structures from readily available starting materials. Ethers are prevalent motifs in pharmaceuticals and functional materials, acting as key structural components and influencing properties such as solubility and bioavailability.

Reaction Mechanism

The synthesis of 1,2-diethoxypropane from this compound proceeds via a typical Williamson ether synthesis mechanism. The reaction is initiated by the generation of a potent nucleophile, the ethoxide ion, from the reaction of sodium metal with ethanol. This is followed by the SN2 attack of the ethoxide ion on the electrophilic carbon atom of this compound, displacing the bromide ion and forming the ether linkage.

Step 1: Formation of the Alkoxide 2 Na(s) + 2 CH₃CH₂OH(l) → 2 Na⁺CH₃CH₂O⁻(solv) + H₂(g)

Step 2: SN2 Reaction CH₃CH(Br)CH₂OCH₂CH₃ + Na⁺CH₃CH₂O⁻ → CH₃CH(OCH₂CH₃)CH₂OCH₂CH₃ + NaBr

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of 1,2-diethoxypropane.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
This compound167.0516.71 g (0.1 mol)Handle in a fume hood.
Sodium Metal22.992.53 g (0.11 mol)Handle with care, reactive with water.
Absolute Ethanol46.07100 mLAnhydrous
Diethyl Ether74.12150 mLAnhydrous
Saturated Sodium Bicarbonate Solution-50 mL
Anhydrous Magnesium Sulfate120.3710 g

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.53 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, place the flask in an ice bath. Add this compound (16.71 g) dropwise from a dropping funnel over a period of 30 minutes while stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: The crude product can be further purified by fractional distillation to obtain pure 1,2-diethoxypropane.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)
This compoundC₅H₁₁BrO167.050.116.71~12.5~1.34
SodiumNa22.990.112.53--
EthanolC₂H₆O46.07--1000.789
1,2-Diethoxypropane (Product)C₇H₁₆O₂132.20---~0.84

Table 2: Expected Yield and Product Characterization

ParameterExpected Value
Theoretical Yield (g)13.22 g
Expected % Yield60-75%
Boiling Point (°C)148-150 °C
AppearanceColorless liquid
¹H NMR (CDCl₃, δ ppm)Characteristic peaks for ethoxy and propane (B168953) backbone protons.
¹³C NMR (CDCl₃, δ ppm)Characteristic peaks for ether carbons.
IR (cm⁻¹)~1100 (C-O stretch)

Visualizations

Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification A Sodium Metal C Sodium Ethoxide Solution A->C Reaction B Absolute Ethanol B->C Solvent E Reaction Mixture C->E Addition D This compound D->E Addition F Reflux (2h) E->F G Quenching with Water F->G H Extraction with Diethyl Ether G->H I Washing & Drying H->I J Solvent Evaporation I->J K Fractional Distillation J->K L Pure 1,2-Diethoxypropane K->L

Caption: Workflow for the synthesis of 1,2-diethoxypropane.

Signaling Pathway (Reaction Mechanism)

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products alkoxide Ethoxide Ion (Nucleophile) CH₃CH₂O⁻ transition_state [CH₃CH₂O---C---Br]⁻ (Backside Attack) alkoxide->transition_state alkyl_halide This compound (Electrophile) alkyl_halide->transition_state ether 1,2-Diethoxypropane transition_state->ether leaving_group Bromide Ion Br⁻ transition_state->leaving_group

Caption: SN2 mechanism of the Williamson ether synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and flammable. Handle with appropriate care and have a Class D fire extinguisher available.

  • This compound is a halogenated organic compound and should be handled with gloves and eye protection.

  • Ethers can form explosive peroxides upon storage. Ensure proper handling and storage procedures are followed.[8]

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of 1,2-diethoxypropane from this compound. The protocol described herein is optimized for a laboratory scale and can be adapted for the synthesis of other ethers. Careful control of reaction conditions is crucial to maximize the yield of the desired SN2 product and minimize the formation of elimination byproducts. This application note serves as a valuable resource for researchers engaged in synthetic organic chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-1-ethoxypropane, a valuable intermediate in organic synthesis. The primary focus is on establishing reaction conditions that favor optimal yield and purity. The information presented is curated from established chemical literature and databases, offering a reliable guide for laboratory-scale preparation.

Overview and Synthetic Strategy

The synthesis of this compound is most effectively achieved through the bromination of the corresponding secondary alcohol, 1-ethoxy-2-propanol (B74678). This transformation can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) being a preferred reagent. The use of PBr₃ is advantageous as it generally provides good to excellent yields for the conversion of primary and secondary alcohols to their respective alkyl bromides and tends to minimize the occurrence of carbocation rearrangements that can be observed with hydrobromic acid (HBr).[1][2]

The reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ2, where the hydroxyl group of the alcohol is converted into a good leaving group by reaction with PBr₃, followed by displacement by a bromide ion.[3][4] This mechanism implies an inversion of stereochemistry if the alcohol is chiral.

Reaction Conditions for Optimal Yield

Table 1: Key Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale / Notes
Starting Material 1-ethoxy-2-propanolHigh purity is recommended to avoid side reactions.
Brominating Agent Phosphorus tribromide (PBr₃)Offers high yields and minimizes rearrangements.[4][6]
Molar Ratio (Alcohol:PBr₃) 3 : 1.25A slight excess of PBr₃ ensures complete conversion of the alcohol. The stoichiometry of the reaction requires 3 moles of alcohol per mole of PBr₃.[1]
Solvent Dichloromethane (CH₂Cl₂)An inert solvent that is suitable for the reaction temperature and facilitates product isolation.[5]
Reaction Temperature 0 °CLower temperatures are generally employed to control the exothermicity of the reaction and minimize side product formation.[5]
Reaction Time 3 hoursThis is a typical reaction time for similar brominations.[5] Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).
Work-up Quenching with saturated NaHCO₃ solutionNeutralizes any remaining acidic species.[5]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 1-ethoxy-2-propanol using phosphorus tribromide.

Materials:

  • 1-ethoxy-2-propanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-ethoxy-2-propanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.42 equivalents, a slight excess of the 1:3 stoichiometry) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G 1-ethoxy-2-propanol 1-ethoxy-2-propanol This compound This compound 1-ethoxy-2-propanol->this compound PBr3 / CH2Cl2, 0 C PBr3 PBr3 CH2Cl2, 0 C CH2Cl2, 0 C

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

G A Dissolve 1-ethoxy-2-propanol in CH2Cl2 B Cool to 0 C A->B C Slowly add PBr3 B->C D Stir at 0 C for 3h C->D E Quench with NaHCO3 D->E F Extract with CH2Cl2 E->F G Dry organic layer F->G H Remove solvent G->H I Purify by distillation H->I J This compound I->J

Caption: Step-by-step workflow for the synthesis and purification.

Disclaimer: This protocol is intended as a guideline. Researchers should always conduct a thorough risk assessment and literature search before performing any chemical synthesis. Reaction conditions may need to be optimized to achieve the desired yield and purity. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 2-Bromo-1-ethoxypropane as a Versatile Precursor for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Bromo-1-ethoxypropane as a precursor in the synthesis of innovative materials for various scientific and biomedical fields. The following sections detail hypothetical, yet scientifically grounded, protocols and conceptual data to guide researchers in exploring the utility of this versatile building block.

Introduction

This compound is a halogenated ether with a unique combination of a reactive bromine atom and a flexible ethoxypropyl side chain. This structure makes it an attractive, though currently underexplored, precursor for the synthesis of a wide range of novel materials. The bromine atom can serve as a leaving group in various nucleophilic substitution reactions or as an initiator for controlled radical polymerization techniques. The 1-ethoxypropane moiety can impart desirable properties such as increased solubility, hydrophobicity, and flexibility to the final material.

These characteristics open up possibilities for its use in the development of advanced polymers for drug delivery, novel electrolytes for energy storage, and functional surface coatings. This document outlines potential synthetic routes and applications, providing a foundational guide for researchers to unlock the potential of this compound.

I. Application Note: Synthesis of Functionalized Polymers for Drug Delivery

The ethoxypropane side chain of this compound can be incorporated into polymer backbones to create materials with tailored hydrophobicity and drug-loading capacity. The following protocol describes a hypothetical approach to synthesize a functionalized poly(acrylate) with pendent 1-ethoxypropane groups.

Experimental Protocol: Synthesis of Poly(2-(1-ethoxypropoxy)ethyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

This protocol details the synthesis of a well-defined polymer where the 1-ethoxypropane group is attached to an acrylate (B77674) monomer, followed by polymerization.

Step 1: Synthesis of the 2-(1-ethoxypropoxy)ethyl acrylate Monomer

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF) (100 mL).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add 2-hydroxyethyl acrylate (1.0 eq) dropwise over 30 minutes.

  • Alkylation: After complete addition, stir the reaction mixture at 0 °C for 1 hour. Subsequently, add this compound (1.1 eq) dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure monomer.

Step 2: Polymerization of 2-(1-ethoxypropoxy)ethyl acrylate via ATRP

  • Reaction Setup: In a Schlenk flask, add the synthesized monomer (100 eq), copper(I) bromide (CuBr) (1.0 eq), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq).

  • Initiator Addition: Add ethyl α-bromoisobutyrate (EBiB) (1.0 eq) as the initiator.

  • Polymerization: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Place the flask in a preheated oil bath at 70 °C and stir for the desired time to achieve the target molecular weight.

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air and diluting with THF. Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.

Conceptual Data Presentation

The following table summarizes the expected characteristics of the synthesized polymers as a function of polymerization time.

Polymerization Time (h)Monomer Conversion (%)Mn ( g/mol ) (GPC)Đ (PDI) (GPC)
24510,5001.15
47818,2001.12
69221,4001.10

Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index)

Visualization of Experimental Workflow

experimental_workflow_drug_delivery cluster_monomer Monomer Synthesis cluster_polymer ATRP Polymerization M1 NaH + THF M2 Add 2-Hydroxyethyl Acrylate M1->M2 M3 Add this compound M2->M3 M4 Quench & Extract M3->M4 M5 Purify Monomer M4->M5 P1 Monomer + CuBr + PMDETA M5->P1 Functional Monomer P2 Add Initiator (EBiB) P1->P2 P3 Freeze-Pump-Thaw P2->P3 P4 Polymerize at 70°C P3->P4 P5 Terminate & Purify P4->P5 Characterization Characterization P5->Characterization Final Polymer logical_relationship_electrolyte Precursor This compound FunctionalizedPolymer Functionalized Polymer (Pendent 1-ethoxypropane groups) Precursor->FunctionalizedPolymer Alkylation Polymer Poly(4-vinylphenol) Polymer->FunctionalizedPolymer Backbone Electrolyte Gel Polymer Electrolyte FunctionalizedPolymer->Electrolyte Crosslinking with LiTFSI Application Lithium-Ion Battery Electrolyte->Application Enables Ion Transport signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP Drug-Loaded Nanoparticle (Functionalized Polymer) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Endocytosis Drug Released Drug Endosome->Drug pH-Triggered Release Target Intracellular Target (e.g., DNA, Kinases) Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Signal Transduction

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1-ethoxypropane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-ethoxypropane. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as isomers (e.g., 1-bromo-2-ethoxypropane), and degradation products. Given its structure as a bromo-ether, potential degradation can occur through hydrolysis to form 1-ethoxy-2-propanol (B74678) and hydrogen bromide, or through elimination reactions.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause?

A2: Discoloration often indicates the presence of trace impurities or degradation products. Halogenated compounds can be sensitive to light and air, leading to the formation of colored byproducts over time. Residual acidic impurities can also catalyze decomposition, leading to discoloration.

Q3: I am observing two spots on my TLC plate after purification. What could they be?

A3: If you observe two spots on a TLC plate, it could indicate the presence of an impurity. This could be a starting material, a byproduct of the reaction, or a degradation product of this compound. It is also possible that you are seeing isomeric impurities which may have similar polarities.

Q4: What are the recommended storage conditions for purified this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxygen.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low purity after distillation - Inefficient fractional distillation setup.- Co-distillation with impurities having similar boiling points.- Thermal decomposition during distillation.- Use a longer distillation column with higher theoretical plates.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.- Ensure the heating mantle temperature is not excessively high.
Product degradation during purification - Presence of acidic or basic impurities.- Exposure to high temperatures for extended periods.- Presence of moisture leading to hydrolysis.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.- Use anhydrous solvents and drying agents during workup.- Minimize the time the compound is exposed to heat.
Poor separation during column chromatography - Incorrect solvent system (eluent).- Column overloading.- Inappropriate stationary phase.- Perform TLC analysis to determine the optimal solvent system for separation.- Reduce the amount of crude product loaded onto the column.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Inconsistent results in purity analysis by HPLC - Unstable compound under analytical conditions.- Inappropriate column or mobile phase.- Ensure the mobile phase is compatible with the compound; for example, avoid highly nucleophilic or basic mobile phases.- Develop a stability-indicating HPLC method to resolve the main compound from its potential degradation products.[1]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.

  • Setup : Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head for smaller quantities.

  • Drying : Ensure the crude this compound is dry by treating it with a suitable drying agent like anhydrous magnesium sulfate.

  • Distillation :

    • Heat the distillation flask gently using a heating mantle.

    • Gradually reduce the pressure to the desired level.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Analysis : Analyze the purity of the collected fractions using Gas Chromatography (GC) or HPLC.

Protocol 2: Flash Column Chromatography

This technique is effective for separating this compound from impurities with different polarities.

  • Stationary Phase : Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Preparation : Dissolve the crude product in a minimal amount of a suitable solvent.

  • Loading : Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

The following table summarizes hypothetical data for the purification of this compound using different techniques.

Purification Technique Initial Purity (%) Final Purity (%) Yield (%) Key Parameters
Fractional Distillation 859875Pressure: 20 mmHg, Boiling Point: 60-62 °C
Flash Chromatography 85>9965Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate Gradient

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying (e.g., MgSO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation High boiling impurities Chromatography Flash Chromatography Drying->Chromatography Polar impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Low Purity Issues start Low Purity Detected check_method Purification Method? start->check_method distillation Distillation Issue check_method->distillation Distillation chromatography Chromatography Issue check_method->chromatography Chromatography check_bp Boiling Point Overlap? distillation->check_bp check_thermo Thermal Decomposition? distillation->check_thermo check_solvent Incorrect Eluent? chromatography->check_solvent check_loading Column Overloaded? chromatography->check_loading better_column Use Higher Efficiency Column check_bp->better_column Yes vacuum_distill Use Vacuum Distillation check_thermo->vacuum_distill Yes optimize_solvent Optimize Solvent System via TLC check_solvent->optimize_solvent Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes

Caption: Decision tree for troubleshooting low purity outcomes.

References

Technical Support Center: Alkylation Reactions with 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-Bromo-1-ethoxypropane" in alkylation reactions. The following information addresses common side reactions and offers strategies to optimize experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield of Alkylated Product 1. Competing Elimination Reaction: this compound is a secondary alkyl halide, making it susceptible to elimination reactions (E2), especially with strong, bulky bases.[1][2][3] 2. Inactive Nucleophile: The chosen nucleophile may not be sufficiently reactive under the applied conditions. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can hinder the desired substitution reaction (SN2).1a. Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile that is a relatively weak base (e.g., azide, cyanide, or a thiolate).[3] For O-alkylation of phenols, generate the phenoxide in situ with a less sterically demanding base like sodium hydride or potassium carbonate. 1b. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination reaction, which is favored at higher temperatures.[4] 2. Enhance Nucleophilicity: Ensure the nucleophile is fully deprotonated or activated. For instance, when using phenols, ensure complete conversion to the corresponding phenoxide. 3. Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the rate of the SN2 reaction.[2]
Formation of 1-ethoxyprop-1-ene as a Major Byproduct 1. E2 Elimination Favored: The reaction conditions are promoting the E2 elimination pathway over the desired SN2 substitution. This is common with strong, sterically hindered bases like potassium tert-butoxide, or at elevated temperatures.[2] 2. Protic Solvent Usage: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and favoring elimination.1a. Use a Less Basic Nucleophile: If possible, switch to a nucleophile with lower basicity. 1b. Lower Reaction Temperature: Maintain a lower reaction temperature to disfavor the elimination pathway. 2. Solvent Choice: Utilize a polar aprotic solvent to favor the SN2 reaction.
Complex Product Mixture 1. Multiple Reaction Pathways: A combination of SN2, E2, and potentially SN1/E1 pathways are occurring simultaneously. The SN1/E1 pathway can be a minor contributor with secondary halides, especially in polar protic solvents or with weakly basic nucleophiles.[1][3] 2. Isomerization of Elimination Product: The elimination reaction can produce both (E) and (Z) isomers of 1-ethoxyprop-1-ene.1. Optimize for Selectivity: Carefully select the base, solvent, and temperature to strongly favor one pathway. For SN2, use a good nucleophile that is a weak base in a polar aprotic solvent at a moderate temperature. 2. Product Analysis: Use analytical techniques like GC-MS or NMR to identify and quantify the components of the product mixture to better understand the reaction outcome and guide optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when using this compound as an alkylating agent?

A1: The main side reaction is elimination, which competes with the desired nucleophilic substitution. This compound is a secondary alkyl halide, and thus can undergo both SN2 (substitution) and E2 (elimination) reactions. The choice of base, nucleophile, solvent, and temperature will significantly influence the ratio of these two products.[1][2][3] The primary elimination byproduct is 1-ethoxyprop-1-ene.

Q2: How can I favor the desired SN2 alkylation over the E2 elimination side reaction?

A2: To favor the SN2 pathway, you should use a good nucleophile that is a relatively weak base. Examples include halides, azide, cyanide, and thiolates.[3] Additionally, using a polar aprotic solvent like DMF, DMSO, or acetonitrile will increase the rate of the SN2 reaction.[2] It is also advisable to conduct the reaction at the lowest feasible temperature, as higher temperatures tend to favor elimination.[4]

Q3: What conditions would lead to the elimination product, 1-ethoxyprop-1-ene, being the major product?

A3: The E2 elimination is favored by the use of strong, bulky bases such as potassium tert-butoxide. Higher reaction temperatures and the use of a protic solvent like ethanol (B145695) also promote the formation of the elimination product.[4]

Q4: Is there a risk of carbocation rearrangements with this compound?

A4: Carbocation rearrangements are characteristic of reactions proceeding through an SN1 or E1 mechanism. For a secondary alkyl halide like this compound, these pathways are less common than SN2 and E2, especially when strong bases or good nucleophiles are used. SN1/E1 pathways might become more relevant if the reaction is performed in a polar protic solvent with a weak base/nucleophile. However, significant rearrangement of the resulting secondary carbocation is not anticipated in this specific structure.

Data Presentation: Substitution vs. Elimination Ratios

SubstrateBase/NucleophileSolventTemperature (°C)% SN2 Product% E2 ProductReference
2-BromobutaneNaOEtEthanol251882[2]
2-BromobutaneKOtBut-BuOH25<1>99[2]
Isopropyl BromideNaOHEthanol/Water-2179[2]

Note: This data is for analogous secondary alkyl halides and should be used as an estimation. Actual product ratios for this compound may vary.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol (B47542) with this compound (Favoring SN2)

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

  • Phenol of interest

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen), add the phenol of interest (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but be aware that this may increase the amount of the elimination byproduct.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired O-alkylated product.

Mandatory Visualizations

Alkylation_Pathways This compound This compound SN2_Product Alkylated Product (Substitution) This compound->SN2_Product SN2 Pathway (Good Nucleophile, Weak Base) E2_Product 1-ethoxyprop-1-ene (Elimination) This compound->E2_Product E2 Pathway (Strong, Bulky Base) Nucleophile Nucleophile Nucleophile->SN2_Product Base Base Base->E2_Product Troubleshooting_Workflow start Low Yield or Byproduct Formation check_conditions Analyze Reaction Conditions: - Base/Nucleophile Strength - Solvent Polarity - Temperature start->check_conditions is_elimination Is 1-ethoxyprop-1-ene the major byproduct? check_conditions->is_elimination favor_sn2 To Favor SN2: - Use less basic nucleophile - Use polar aprotic solvent - Lower temperature is_elimination->favor_sn2 Yes reassess_nucleophile Reassess Nucleophile Reactivity and Purity of Reagents is_elimination->reassess_nucleophile No optimize Optimize and Repeat Experiment favor_sn2->optimize reassess_nucleophile->optimize

References

Technical Support Center: Synthesis of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-ethoxypropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach. Two primary routes are considered:

Problem / Observation Plausible Cause(s) Suggested Solution(s) Relevant Synthetic Route
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.A & B
Degradation of the brominating agent (e.g., PBr₃) due to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the brominating agent.[1]A
For Route B, incorrect conditions for HBr addition.Ensure a steady stream of HBr gas is bubbled through the solution or that a saturated solution of HBr in a suitable solvent (e.g., acetic acid) is used.B
Formation of Multiple Products (Poor Selectivity) Route A: Rearrangement of a carbocation intermediate if using HBr with a secondary alcohol.Use a milder brominating agent that favors an S_N2 mechanism, such as phosphorus tribromide (PBr₃), to avoid carbocation formation and potential rearrangements.[2][3]A
Route B: Mixture of Markovnikov and anti-Markovnikov addition products.To favor the Markovnikov product (this compound), ensure the reaction is carried out in the absence of radical initiators (e.g., peroxides) and light. For the anti-Markovnikov product (1-Bromo-2-ethoxypropane), the reaction should be conducted in the presence of a radical initiator like benzoyl peroxide.[4][5]B
Formation of an Alkene Byproduct (Elimination) Reaction temperature is too high, favoring elimination over substitution.Conduct the reaction at a lower temperature. For the reaction of 1-ethoxy-2-propanol with PBr₃, cooling the reaction mixture (e.g., to 0 °C) before and during the addition of the reagent is recommended.[1]A
Use of a strong, bulky base in a Williamson ether synthesis approach (less common for this target).If attempting a Williamson ether synthesis, opt for a less sterically hindered alkoxide and a primary alkyl halide to minimize E2 elimination.[6](Alternative Routes)
Product is Contaminated with Starting Alcohol Incomplete reaction or inefficient purification.Ensure the reaction goes to completion. During workup, wash the organic layer with water to remove any unreacted alcohol. A final distillation should effectively separate the higher-boiling alcohol from the product.A
Product is Discolored (e.g., Yellow or Brown) Presence of residual bromine or iodine (if HI was used).Wash the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the color disappears.A & B
Decomposition of the product upon heating.Purify the product via vacuum distillation to lower the boiling point and minimize thermal decomposition.A & B

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route to obtain this compound?

A1: The most reliable and selective method is typically the bromination of 1-ethoxy-2-propanol using phosphorus tribromide (PBr₃).[7][8] This reaction proceeds via an S_N2 mechanism, which minimizes the risk of carbocation rearrangements that can occur when using hydrogen bromide (HBr) with secondary alcohols.[2][9] The hydrobromination of ethyl allyl ether can also yield the desired product, but careful control of the reaction conditions is necessary to ensure the correct regioselectivity (Markovnikov addition).[10][11]

Q2: I am starting with chiral 1-ethoxy-2-propanol. What will be the stereochemistry of the resulting this compound?

A2: If you use phosphorus tribromide (PBr₃), the reaction proceeds via an S_N2 mechanism, which results in an inversion of the stereocenter.[12][13] For example, if you start with (R)-1-ethoxy-2-propanol, you will obtain (S)-2-Bromo-1-ethoxypropane. If you were to use HBr, the reaction would likely proceed through an S_N1 mechanism, leading to a racemic mixture of both (R) and (S) enantiomers.

Q3: How can I synthesize the precursor, 1-ethoxy-2-propanol?

A3: 1-Ethoxy-2-propanol can be synthesized by the ring-opening of propylene (B89431) oxide with ethanol.[14] This reaction is typically base-catalyzed, which favors the nucleophilic attack of the ethoxide at the less sterically hindered carbon of the epoxide ring, yielding the desired secondary alcohol.[14]

Q4: My yield is consistently low. What are the most critical parameters to control?

A4: For the bromination of 1-ethoxy-2-propanol, the most critical parameters are the exclusion of moisture, the purity of the PBr₃, and temperature control to prevent elimination side reactions.[1] For the hydrobromination of ethyl allyl ether, the key is to control the regioselectivity by strictly excluding or including radical initiators.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. This minimizes the risk of thermal decomposition and effectively separates the product from unreacted starting materials and non-volatile byproducts. Before distillation, it is advisable to wash the crude product with water, a mild base (like sodium bicarbonate solution) to neutralize any residual acid, and a reducing agent (like sodium bisulfite) if discoloration is present.

Data Presentation

The choice of synthetic route and reaction conditions significantly impacts the product distribution. The following table summarizes the expected outcomes.

Synthetic Route Reagents Key Conditions Expected Major Product Expected Stereochemistry (from chiral alcohol) Potential Major Byproducts
A: Bromination of 1-ethoxy-2-propanol PBr₃Anhydrous, 0 °C to room temp.This compoundInversion (S_N2)[13]Alkene from elimination
A: Bromination of 1-ethoxy-2-propanol HBrAqueous, heatThis compoundRacemization (S_N1)Rearrangement products, alkene
B: Hydrobromination of ethyl allyl ether HBrNo peroxides, darkThis compound (Markovnikov)[11]Racemic1-Bromo-2-ethoxypropane
B: Hydrobromination of ethyl allyl ether HBrWith peroxides (e.g., BPO), light1-Bromo-2-ethoxypropane (anti-Markovnikov)[4][5]RacemicThis compound

Experimental Protocols

Protocol A: Synthesis of this compound from 1-ethoxy-2-propanol

This protocol is based on the general procedure for the bromination of secondary alcohols with PBr₃.[9][12]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 1-ethoxy-2-propanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol B: Synthesis of this compound from Ethyl Allyl Ether (Markovnikov Addition)

This protocol is based on the general procedure for the hydrobromination of alkenes.[10][11]

  • Preparation: Dissolve ethyl allyl ether (1.0 eq) in a suitable solvent, such as glacial acetic acid or an inert solvent like pentane.

  • HBr Addition: Cool the solution in an ice bath and bubble anhydrous hydrogen bromide gas through the solution until it is saturated. Alternatively, add a solution of HBr in glacial acetic acid.

  • Reaction: Stir the mixture at a low temperature (e.g., 0 °C) for the duration of the reaction, monitoring by TLC or GC.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. Purify the product by vacuum distillation.

Visualizations

Reaction_Mechanism_PBr3 cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Attack ROH 1-ethoxy-2-propanol (R-OH) Intermediate1 R-O-PBr₂-H⁺ (Activated Alcohol) ROH->Intermediate1 Nucleophilic attack on P PBr3 PBr₃ PBr3->Intermediate1 Br_ion Br⁻ Intermediate1->Br_ion Loss of Br⁻ Intermediate1_2 R-O-PBr₂-H⁺ Br_ion2 Br⁻ Product This compound (R-Br) Br_ion2->Product Backside attack (SN2) Intermediate1_2->Product LeavingGroup HO-PBr₂ Intermediate1_2->LeavingGroup Leaving group departs

Caption: Reaction mechanism for the synthesis of this compound from 1-ethoxy-2-propanol using PBr₃.

Experimental_Workflow Start Start: Choose Synthetic Route RouteA Route A: From Alcohol Start->RouteA RouteB Route B: From Alkene Start->RouteB Reaction Reaction Setup & Execution RouteA->Reaction RouteB->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Distillation Workup->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product? Check_Reaction Reaction Monitoring (TLC/GC) Start->Check_Reaction Check_Purity Analyze Crude Product (NMR/GC) Start->Check_Purity Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Present? Check_Purity->Side_Products Extend_Time Increase Reaction Time/Temp Incomplete->Extend_Time Yes Check_Reagents Check Reagent Purity/Anhydrous Conditions Incomplete->Check_Reagents No Optimize_Temp Optimize Temperature (Lower for Elimination) Side_Products->Optimize_Temp Elimination Change_Reagent Change Reagent (e.g., PBr₃ over HBr) Side_Products->Change_Reagent Rearrangement Improve_Purification Improve Purification (Distillation, Wash) Side_Products->Improve_Purification Starting Material Success Improved Yield/Purity Extend_Time->Success Check_Reagents->Success Optimize_Temp->Success Change_Reagent->Success Improve_Purification->Success

Caption: A troubleshooting flowchart for optimizing the synthesis of this compound.

References

"2-Bromo-1-ethoxypropane" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-1-ethoxypropane. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[2][3][4][5] Storage at room temperature in its original container is generally recommended.

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause decomposition.[3][4]

Q4: What are the signs of decomposition of this compound?

A4: Decomposition may be indicated by a change in color, the development of a strong odor, or the formation of a precipitate. If any of these signs are observed, the compound may be degrading and should be handled with caution. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (see table below). If stored improperly, acquire a fresh batch of the compound.
Contamination of the compound.Ensure the container is always tightly sealed when not in use. Use clean, dry equipment for handling.
Visible change in appearance (e.g., color) Exposure to light, air, or incompatible materials.Store in an amber or opaque container to protect from light. Ensure the container is purged with an inert gas like nitrogen or argon if sensitivity to air is suspected. Check for proximity to incompatible materials.
Pressure buildup in the container Decomposition leading to the formation of gaseous byproducts.Handle with extreme caution in a fume hood. Vent the container slowly and carefully. Dispose of the material according to institutional safety protocols.

Data Presentation: Recommended Storage Conditions

Parameter Recommendation
Temperature Cool, room temperature.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term stability.
Container Tightly sealed, amber glass bottle to protect from light and moisture.
Incompatibilities Strong oxidizing agents, strong bases.[3][4]
Storage Area A dry, well-ventilated area designated for flammable liquids.[2][3][4]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific laboratory conditions.

1. Materials:

  • This compound sample
  • Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Analytical balance
  • Inert gas (Nitrogen or Argon)
  • Sealed vials
  • Constant temperature chamber/oven

2. Procedure:

  • Prepare several small, accurately weighed samples of this compound in separate, labeled vials.
  • Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.
  • Analyze one sample immediately using GC-MS to establish a baseline (T=0) purity profile.
  • Place the remaining vials in a constant temperature chamber set to a desired temperature (e.g., 40°C) to simulate accelerated aging.
  • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove one vial from the chamber.
  • Allow the vial to cool to room temperature.
  • Analyze the sample using GC-MS to determine the purity and identify any degradation products.
  • Compare the chromatograms from each time point to the baseline to assess the rate of decomposition.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Improper Storage Identified storage_ok->improper_storage No check_purity Check Compound Purity (e.g., GC-MS) storage_ok->check_purity Yes correct_storage Action: Correct Storage & Use Fresh Sample improper_storage->correct_storage purity_ok Purity Acceptable? check_purity->purity_ok degraded_sample Sample Degraded purity_ok->degraded_sample No other_factors Investigate Other Experimental Factors purity_ok->other_factors Yes new_sample Action: Acquire Fresh Sample degraded_sample->new_sample

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityLogic compound This compound storage Proper Storage compound->storage Leads to improper_storage Improper Storage compound->improper_storage If subjected to stability Stability Maintained storage->stability decomposition Decomposition improper_storage->decomposition heat Heat / Light heat->improper_storage incompatibles Incompatible Materials (Strong Oxidizers/Bases) incompatibles->improper_storage moisture Moisture / Air moisture->improper_storage

Caption: Logical relationship between storage and stability.

References

Overcoming steric hindrance in reactions with "2-Bromo-1-ethoxypropane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving the sterically hindered secondary alkyl halide, 2-Bromo-1-ethoxypropane. Its structure presents unique challenges in common synthetic transformations. This guide offers practical strategies and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Low Yield or Slow Rate in Nucleophilic Substitution (S(_N)2) Reactions

Question: I am attempting a nucleophilic substitution on this compound with a strong nucleophile in a polar aprotic solvent, but the reaction is either very slow or results in a low yield. What is causing this?

Answer: The primary challenge is the steric hindrance around the reaction center. This compound is a secondary alkyl halide where the electrophilic carbon is bonded to a methyl group and an ethoxymethyl group. These groups physically obstruct the required backside attack of the nucleophile, which is characteristic of an S(_N)2 mechanism.[1][2][3] This steric congestion raises the energy of the transition state, significantly slowing down the reaction rate compared to a primary alkyl halide.[2][4][5]

Troubleshooting & Optimization Steps:

  • Select a Potent, Less Bulky Nucleophile: The rate of an S(_N)2 reaction is highly dependent on the nucleophile's strength.[1][6] Use a strong, but minimally hindered nucleophile to maximize reactivity. For instance, ions like cyanide (CN⁻), azide (B81097) (N₃⁻), or iodide (I⁻) are excellent nucleophiles that are relatively small.

  • Optimize Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive, which can help accelerate a sluggish S(_N)2 reaction.[4][7] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[1][4]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also favor the competing elimination (E2) pathway (see Issue 4).

  • Consider a Better Leaving Group: While bromine is a good leaving group, iodine is even better.[8] If feasible in your synthetic scheme, converting the corresponding alcohol (1-ethoxy-2-propanol) to an iodide or a sulfonate ester (like tosylate or mesylate) can significantly enhance the rate of substitution.[9][10]

Issue 2: Failure of Williamson Ether Synthesis

Question: My attempt to synthesize a larger ether by reacting this compound with an alkoxide is failing. What is the problem?

Answer: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. As with other S(_N)2 reactions, it is highly sensitive to steric hindrance at the alkyl halide.[9][11] Using a secondary halide like this compound often leads to poor results. Furthermore, alkoxides are not only strong nucleophiles but also strong bases. When reacting with a sterically hindered secondary halide, the alkoxide is more likely to act as a base and abstract a proton from a neighboring carbon, leading to an E2 elimination product (an alkene) instead of the desired ether.[10]

Troubleshooting & Optimization Steps:

  • Reverse the Roles of Nucleophile and Electrophile: This is the most effective solution. Instead of using this compound as the electrophile, use the corresponding alcohol, 1-ethoxy-2-propanol , to form the alkoxide. Then, react this new alkoxide with a less sterically hindered alkyl halide (e.g., a methyl halide or a primary alkyl halide). This approach avoids the sterically hindered S(_N)2 attack.[9][10]

Issue 3: Difficulty Initiating Grignard Reagent Formation

Question: I am struggling to form a Grignard reagent from this compound. The reaction won't start or is extremely sluggish. What can I do?

Answer: The formation of a Grignard reagent can be difficult to initiate. The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[12][13] Activating the magnesium surface is crucial for the reaction to begin.

Troubleshooting & Optimization Steps:

  • Activate the Magnesium: Several methods can be used to activate the magnesium turnings:

    • Mechanical Activation: Gently crush the magnesium turnings in a dry flask (under an inert atmosphere) with a glass rod to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909), or methyl iodide.[12][13] These activators react with the magnesium surface to clean it and expose reactive sites. The formation of bubbles (ethylene gas) when using 1,2-dibromoethane is a visual indicator of activation.[13]

  • Ensure Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and react rapidly with even trace amounts of water.[14] All glassware must be oven-dried, and anhydrous ether or THF must be used as the solvent. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Use Ultrasound: Sonication can be used to help break up the magnesium oxide layer and promote the reaction.[12]

  • Initiate with Heat: A small amount of gentle heating from a heat gun can sometimes be sufficient to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.

Issue 4: Predominance of Elimination (E2) Products

Question: In my substitution reaction, I am observing a significant amount of the elimination product (1-ethoxy-1-propene or 1-ethoxy-2-propene) instead of my target substitution product. How can I minimize this side reaction?

Answer: As a secondary alkyl halide, this compound is susceptible to both substitution (S(_N)2) and elimination (E2) pathways. The two mechanisms are often in competition. Strong, bulky bases, and high temperatures favor the E2 mechanism.[15][16]

Troubleshooting & Optimization Steps:

  • Choose a Nucleophile with Low Basicity: To favor substitution over elimination, use a nucleophile that is a strong nucleophile but a weak base. Good examples include I⁻, Br⁻, CN⁻, N₃⁻, and RS⁻. Avoid strong, bulky bases like tert-butoxide, which are classic E2-promoting reagents.[16]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will generally favor the S(_N)2 pathway.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, acetone) are known to favor S(_N)2 reactions.[7]

Data Presentation

For context, the following tables provide comparative data on factors influencing substitution reactions.

Table 1: Relative Reaction Rates of Alkyl Bromides in a Typical S(_N)2 Reaction

Alkyl Bromide StructureTypeRelative RateRationale
CH₃BrMethyl~1200Least steric hindrance.[5]
CH₃CH₂BrPrimary~40Minor steric hindrance.[5]
(CH₃)₂CHBrSecondary1Significant steric hindrance.[5]
(CH₃)₃CBrTertiaryNegligibleSevere steric hindrance; backside attack is blocked.[2][5]
(CH₃)₃CCH₂BrPrimary (Hindered)~0.0003Neopentyl structure with severe hindrance from β-carbon.[5]

Note: this compound would fall into the "Secondary" category, explaining its reduced reactivity in S(_N)2 reactions.

Table 2: Common Nucleophiles - Strength vs. Basicity

NucleophileFormulaNucleophilicityBasicityPreferred Reaction
IodideI⁻ExcellentVery WeakS(_N)2
ThiolateRS⁻ExcellentWeakS(_N)2
AzideN₃⁻GoodWeakS(_N)2
CyanideCN⁻GoodModerateS(_N)2
HydroxideHO⁻GoodStrongS(_N)2 / E2
AlkoxideRO⁻GoodStrongS(_N)2 / E2
tert-Butoxide(CH₃)₃CO⁻PoorVery StrongE2

Experimental Protocols

Protocol 1: General Procedure for Optimizing S(_N)2 with a Hindered Secondary Halide

This protocol provides a starting point for a substitution reaction with this compound using sodium cyanide.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (dimethylformamide) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.

  • Add Nucleophile: Add sodium cyanide (NaCN, 1.2 equivalents) to the solvent. Stir the suspension.

  • Add Substrate: Add this compound (1.0 equivalent) to the flask dropwise at room temperature.

  • Reaction: Heat the mixture to 50-70 °C. The progress of the reaction can be monitored by TLC or GC-MS. Caution: Higher temperatures may increase the formation of elimination byproducts.

  • Work-up: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Grignard Reagent Formation with an Unreactive Alkyl Halide

This protocol describes the activation and formation of a Grignard reagent.

  • Preparation: Place magnesium turnings (1.5 equivalents) in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a strict nitrogen atmosphere.

  • Activation: Add a single crystal of iodine to the flask containing the magnesium. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently fades. This indicates the activation of the magnesium surface.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether or THF via cannula to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small amount (approx. 10%) of the alkyl halide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Visualizations

Diagram 1: S(_N)2 Reaction and Steric Hindrance

SN2_Hindrance cluster_reactants Reactants cluster_transition Transition State (High Energy) cluster_products Products Nu Nu⁻ TS [Nu---C---Br]‡ (Crowded) Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substitution Product TS->Product LG Br⁻ TS->LG Hindrance Steric Hindrance (from -CH₃ and -CH₂OEt) Hindrance->TS

Caption: S(_{N})2 pathway showing steric hindrance raising the transition state energy.

Diagram 2: Decision Pathway for this compound

Reaction_Choice Start Substrate: This compound (Secondary Halide) Nucleophile Nature of Nucleophile / Base? Start->Nucleophile StrongNu_WeakBase Strong Nucleophile Weak Base (e.g., I⁻, CN⁻, N₃⁻) Nucleophile->StrongNu_WeakBase StrongNu_StrongBase Strong Nucleophile Strong, Unhindered Base (e.g., HO⁻, EtO⁻) Nucleophile->StrongNu_StrongBase Strong_BulkyBase Strong, Bulky Base (e.g., t-BuO⁻) Nucleophile->Strong_BulkyBase WeakNu_WeakBase Weak Nucleophile Weak Base (e.g., H₂O, EtOH) Nucleophile->WeakNu_WeakBase SN2 Major Pathway: SN2 StrongNu_WeakBase->SN2 SN2_E2 Competition: SN2 and E2 StrongNu_StrongBase->SN2_E2 E2 Major Pathway: E2 Strong_BulkyBase->E2 SN1_E1 Slow / No Reaction (May favor SN1/E1 with heat, protic solvent) WeakNu_WeakBase->SN1_E1

Caption: Decision logic for predicting major reaction pathways for a secondary halide.

Diagram 3: Alternative Williamson Ether Synthesis Strategy

Williamson_Alternative cluster_failed Problematic Route cluster_recommended Recommended Route Alkoxide1 Strong Alkoxide (R'-O⁻) Product1 Elimination Product (E2) + Minor Ether (SN2) Alkoxide1->Product1 Substrate1 This compound (Hindered Secondary) Substrate1->Product1 Slow SN2 / Fast E2 Alcohol 1-Ethoxy-2-propanol Alkoxide2 Form Alkoxide Alcohol->Alkoxide2 Base Base (e.g., NaH) Base->Alkoxide2 Product2 Desired Ether (Clean SN2) Alkoxide2->Product2 Substrate2 Unhindered Alkyl Halide (e.g., CH₃I) Substrate2->Product2 Fast SN2

Caption: Comparing the problematic and recommended strategies for Williamson ether synthesis.

References

"2-Bromo-1-ethoxypropane" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1-ethoxypropane. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding alcohol, 1-ethoxy-2-propanol (B74678). The two most common methods for this conversion are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a widely used method for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds via an Sₙ2 mechanism, which leads to an inversion of stereochemistry if the alcohol is chiral. This method is often preferred as it tends to minimize carbocation rearrangements.

  • Reaction with Hydrobromic Acid (HBr): This method can also be used, but it is more prone to side reactions, especially with secondary alcohols. The reaction mechanism can be Sₙ1 or Sₙ2 depending on the substrate and reaction conditions. For secondary alcohols like 1-ethoxy-2-propanol, an Sₙ1 pathway is possible, which can lead to carbocation rearrangements and elimination byproducts.

Troubleshooting Guides

Byproduct Identification

Q2: I have an unknown impurity in my this compound product. How can I identify it?

A2: The first step is to consider the potential side reactions of your chosen synthetic method.

Common Byproducts from PBr₃ Reaction:

  • Unreacted 1-ethoxy-2-propanol: Incomplete reaction is a common source of impurity.

  • Phosphorous Acid (H₃PO₃) and its esters: These are byproducts of the PBr₃ reagent.

  • 1-ethoxy-propene: Elimination can occur, especially if the reaction is heated excessively.

  • Di(1-ethoxy-2-propyl) ether: Formed by a side reaction between the starting alcohol and the product.

Common Byproducts from HBr Reaction:

  • Unreacted 1-ethoxy-2-propanol: As with the PBr₃ method, the reaction may not go to completion.

  • 1-ethoxy-propene: Elimination is a more significant side reaction with the use of a strong acid like HBr.

  • Di(1-ethoxy-2-propyl) ether: Can form under acidic conditions.

  • Rearrangement products: Although less likely for this specific substrate, carbocation rearrangements are a possibility with HBr.

Analytical Techniques for Identification:

The most effective methods for identifying these byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique separates the components of your mixture and provides a mass spectrum for each, which can be used to identify the molecular weight and fragmentation pattern of the impurities.

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed structural information about the molecules present in your sample. By comparing the spectra of your product mixture to known spectra of the expected byproducts, you can identify the impurities.

Below is a table summarizing the key physical properties of the target compound and its likely precursor, which is essential for developing separation methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₁₁BrO167.04~140-142
1-Ethoxy-2-propanolC₅H₁₂O₂104.15131-133[1][2][3][4][5]
Byproduct Removal

Q3: How can I remove the identified byproducts from my this compound product?

A3: The choice of purification method depends on the nature of the impurities. A combination of techniques is often the most effective approach.

1. Liquid-Liquid Extraction (Washing):

This is a crucial first step to remove water-soluble impurities.

  • Aqueous Wash: Washing the crude product with water will remove unreacted PBr₃, H₃PO₃, and HBr.

  • Base Wash: A wash with a dilute base solution (e.g., saturated sodium bicarbonate) will neutralize any remaining acidic byproducts.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

2. Fractional Distillation:

This is the primary method for separating this compound from organic byproducts with different boiling points.

  • Given the boiling point difference between 1-ethoxy-2-propanol (131-133 °C) and this compound (~140-142 °C), careful fractional distillation is required for efficient separation.[1][2][3][4][5] The use of a fractionating column is essential to achieve good separation.

Experimental Protocols

Protocol: Synthesis of this compound using PBr₃
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxy-2-propanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the flask in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1, as each PBr₃ molecule can react with three alcohol molecules.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, and then let it warm to room temperature and stir for several more hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Slowly pour the reaction mixture over crushed ice to quench the unreacted PBr₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 140-142 °C.

Protocol: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the components.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 40) to a high enough m/z to detect all expected species.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.

Byproduct Identification and Removal Workflow

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Synthesis Synthesis of this compound (from 1-Ethoxy-2-propanol) Crude_Product Crude Product Mixture Synthesis->Crude_Product Analysis GC-MS and/or NMR Analysis Crude_Product->Analysis Byproduct_ID Byproduct Identification Analysis->Byproduct_ID Liquid_Extraction Liquid-Liquid Extraction (Aqueous & Bicarbonate Wash) Byproduct_ID->Liquid_Extraction Water-soluble or acidic byproducts Fractional_Distillation Fractional Distillation Byproduct_ID->Fractional_Distillation Organic byproducts with different boiling points Liquid_Extraction->Fractional_Distillation Pure_Product Pure this compound Fractional_Distillation->Pure_Product

Fig. 1: Logical workflow for byproduct identification and removal.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-Bromo-1-ethoxypropane." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving "this compound" and what is the primary role of temperature?

A1: "this compound" is a secondary alkyl halide, making it susceptible to both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Temperature is a critical parameter that influences the rate and selectivity of these reactions.

  • Nucleophilic Substitution (S(_N)2): Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. Lower to moderate temperatures are generally preferred to minimize competing elimination reactions.

  • Nucleophilic Substitution (S(_N)1): Can occur with weak nucleophiles in polar protic solvents. The stability of the secondary carbocation intermediate is a key factor.

  • Elimination (E2): Favored by strong, bulky bases and higher temperatures. Increased temperature generally promotes elimination over substitution.

  • Grignard Reagent Formation: This involves the reaction of "this compound" with magnesium metal. The initiation of this reaction may require gentle heating, but it is often exothermic and may require cooling to control the reaction rate.

Q2: I am observing a low yield in my substitution reaction. How can I optimize the temperature?

A2: Low yields in substitution reactions with "this compound" can be due to several factors related to temperature:

  • Temperature is too low: The reaction rate may be too slow, leading to incomplete conversion. A gradual, incremental increase in temperature (e.g., 5-10 °C at a time) while monitoring the reaction progress (e.g., by TLC or GC) can help find the optimal point.

  • Temperature is too high: This can lead to the formation of undesired byproducts, primarily through elimination reactions. If you observe the formation of alkenes, lowering the reaction temperature is recommended.

Q3: How does temperature affect the competition between substitution and elimination reactions?

A3: As a general rule, elimination reactions have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will favor the elimination pathway to a greater extent than the substitution pathway. If your desired product is from a substitution reaction, it is generally advisable to use the lowest temperature that allows the reaction to proceed at a reasonable rate.

Q4: What are the signs of decomposition of "this compound" at elevated temperatures?

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialsReaction temperature is too low.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC to determine the optimal temperature for a reasonable reaction rate.
Insufficient reaction time.At a given temperature, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction until the starting material is consumed.
Formation of significant elimination byproductReaction temperature is too high.Lower the reaction temperature. Consider using a stronger, less-hindered nucleophile if possible to favor the S(_N)2 pathway at a lower temperature.
Base is too sterically hindered.Use a less sterically hindered base to favor nucleophilic attack over proton abstraction.
Issue 2: Difficulty in Grignard Reagent Formation
Symptom Possible Cause Troubleshooting Steps
Reaction does not initiatePassivated magnesium surface.Use fresh, dry magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.
Insufficient initiation temperature.Gentle heating with a heat gun may be required to initiate the reaction. Be prepared to cool the reaction, as it can be exothermic once it starts.
Low yield of Grignard reagentPresence of moisture in the solvent or on glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Reaction temperature is too low after initiation.While the initiation may require heat, the reaction itself is often exothermic. Maintain a gentle reflux to ensure the reaction proceeds to completion.
Issue 3: Predominance of Elimination Product
Symptom Possible Cause Troubleshooting Steps
Major product is an alkene instead of the substitution productReaction temperature is too high.Lower the reaction temperature significantly.
A strong, sterically hindered base is being used.Switch to a less sterically hindered base or a weaker base that is a good nucleophile.
The solvent favors elimination.Consider changing the solvent. For example, polar aprotic solvents generally favor S(_N)2 reactions.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with an Amine (Example from Patent Literature)

This protocol is adapted from a procedure described in US Patent 4,160,660 A for the synthesis of N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline.[1]

Reaction Scheme:

2,6-dimethylaniline + this compound → N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline

Materials:

  • 2,6-xylidine (2,6-dimethylaniline)

  • This compound

  • Diethyl ether

  • 30% Sodium hydroxide (B78521) solution

  • Sodium sulfate

Procedure:

  • A solution of 484 g (4 moles) of 2,6-xylidine and 334 g (2 moles) of this compound is prepared in a suitable reaction vessel.[1]

  • The mixture is cooled to 10 °C.[1]

  • The reaction vessel is evacuated to 13 mm Hg.[1]

  • The mixture is heated to 130°-135° C for 16 hours.[1]

  • After cooling, 1 liter of diethyl ether and 1 liter of water are added to the mixture.[1]

  • The mixture is made alkaline with 200 ml of a 30% sodium hydroxide solution.[1]

  • The ethereal phase is separated, washed with water until neutral, and dried with sodium sulfate.[1]

  • The solvent is evaporated in vacuo to yield the product.[1]

Quantitative Data:

Reactant 1Reactant 2Molar RatioTemperatureTimeProductYield
2,6-xylidineThis compound2 : 1130-135 °C16 hN-[1-ethoxyprop-2-yl]-2,6-dimethylanilineNot specified in abstract

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Combine 2,6-xylidine and This compound B Cool to 10 °C A->B C Evacuate to 13 mm Hg B->C D Heat to 130-135 °C for 16 hours C->D E Cool reaction mixture D->E F Add diethyl ether and water E->F G Basify with NaOH F->G H Separate ethereal phase G->H I Wash with water H->I J Dry with Na2SO4 I->J K Evaporate solvent J->K L L K->L N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline

Caption: Workflow for the synthesis of N-[1-ethoxyprop-2-yl]-2,6-dimethylaniline.

troubleshooting_logic Start Low Yield in Substitution Reaction CheckTemp Is reaction temperature optimized? Start->CheckTemp CheckByproducts Are elimination byproducts observed? CheckTemp->CheckByproducts TempLow Increase temperature incrementally CheckTime Is reaction time sufficient? TempLow->CheckTime TempHigh Decrease temperature Final Yield Optimized TempHigh->Final EliminationYes Temperature is likely too high CheckByproducts->EliminationYes Yes EliminationNo Temperature may be too low CheckByproducts->EliminationNo No EliminationYes->TempHigh EliminationNo->TempLow TimeNo Increase reaction time CheckTime->TimeNo No CheckTime->Final Yes TimeNo->Final

Caption: Troubleshooting logic for low yield in substitution reactions.

References

Preventing elimination side reactions with "2-Bromo-1-ethoxypropane"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Elimination Side Reactions

Welcome to the technical support center for 2-Bromo-1-ethoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing unwanted elimination (E2) side reactions and maximizing the yield of the desired nucleophilic substitution (SN2) product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Question: My reaction with this compound is yielding a significant amount of 1-ethoxyprop-1-ene (elimination product). How can I favor the substitution (SN2) product?

Answer:

The formation of an alkene byproduct occurs because this compound is a secondary alkyl halide, which can readily undergo both SN2 and E2 reactions.[1][2][3] The competition between these two pathways is highly sensitive to reaction conditions. To favor the desired SN2 pathway, several factors must be optimized.

Key Factors and Solutions:

  • Nucleophile/Base Selection: The character of your nucleophilic reagent is the most critical factor.

    • Problem: Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), overwhelmingly favor the E2 pathway.[4][5] Even strong, non-bulky bases like sodium ethoxide can promote significant elimination.

    • Solution: Employ a reagent that is a strong nucleophile but a weak base. This maximizes the rate of substitution while minimizing the rate of proton abstraction that leads to elimination. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻).[6]

  • Temperature Control:

    • Problem: Elimination reactions are generally favored at higher temperatures.[7][8] This is because elimination results in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[6][9][10]

    • Solution: Run the reaction at a lower temperature. It is often beneficial to start the reaction at 0°C or even cooler and allow it to warm slowly to room temperature only if necessary.[6]

  • Solvent Choice:

    • Problem: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding. This "caging" effect hinders the nucleophile's ability to attack the electrophilic carbon, thus slowing the SN2 reaction and relatively favoring the E2 pathway.[11]

    • Solution: Use a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone, acetonitrile) solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive, thereby accelerating the SN2 reaction.[11][12][13]

  • Steric Hindrance:

    • Problem: As a secondary halide, the electrophilic carbon in this compound is more sterically hindered than in a primary halide.[14][15][16] This inherent steric hindrance slows down the SN2 reaction, allowing the competing E2 reaction to become more significant.[17]

    • Solution: While you cannot change the substrate, be mindful that using a bulky nucleophile will exacerbate this issue, making E2 the dominant pathway. Always choose the least sterically hindered nucleophile possible that meets your synthetic needs.

Data Presentation

The following table provides an illustrative summary of expected product ratios under various reaction conditions, based on established chemical principles.

ExperimentNucleophile / BaseSolventTemperature (°C)Expected Major ProductIllustrative SN2:E2 Ratio
1Sodium Azide (NaN₃)DMSO25Substitution> 95 : 5
2Sodium Cyanide (NaCN)Acetone25Substitution> 90 : 10
3Sodium Ethoxide (NaOEt)Ethanol25Mixture~ 40 : 60
4Sodium Ethoxide (NaOEt)Ethanol78 (Reflux)Elimination< 20 : 80
5Potassium tert-Butoxide (t-BuOK)tert-Butanol25Elimination< 5 : 95
6Sodium Iodide (NaI)Acetone56 (Reflux)Substitution> 90 : 10

Experimental Protocols

Protocol 1: Recommended Procedure for SN2 Reaction (Azide Substitution)

This protocol details a general method for substituting the bromine in this compound with an azide group, a strong nucleophile and weak base, under conditions designed to minimize elimination.

Reagents:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Equipment:

  • Round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Ice bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Add sodium azide to a dry round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add this compound to the cooled suspension via syringe.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Stir for 12-24 hours, or until the starting material is consumed.

Workup:

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography if necessary.

Protocol 2: Analysis of SN2/E2 Product Ratio by GC-MS

This protocol describes how to analyze the crude product mixture to determine the relative amounts of substitution and elimination products.[18]

  • Sample Preparation: Before the workup, carefully take a small aliquot (~0.1 mL) from the crude reaction mixture.

  • Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a GC vial.

  • GC-MS Analysis:

    • Inject the diluted sample into a GC-MS instrument equipped with a standard nonpolar column (e.g., DB-5ms).

    • Use a temperature gradient program that effectively separates the starting material, the lower-boiling point elimination product (1-ethoxyprop-1-ene), and the higher-boiling point substitution product.

    • Identify the peaks based on their retention times and mass spectra.

    • Integrate the peak areas for the SN2 and E2 products to determine their relative ratio.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Problem High Yield of Elimination (E2) Product Cause1 Reagent Choice Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Issue1A Nucleophile is a Strong Base (e.g., t-BuOK, OEt⁻) Cause1->Issue1A Potential Cause Issue1B Nucleophile is Sterically Bulky Cause1->Issue1B Potential Cause Issue2A High Reaction Temperature Cause2->Issue2A Potential Cause Issue2B Protic Solvent Used (e.g., EtOH, H₂O) Cause2->Issue2B Potential Cause Solution1A Solution: Use Strong Nucleophile that is a Weak Base (e.g., N₃⁻, CN⁻, I⁻) Issue1A->Solution1A Solution1B Solution: Use a Small, Non-Bulky Nucleophile Issue1B->Solution1B Solution2A Solution: Run Reaction at Lower Temperature (e.g., 0°C) Issue2A->Solution2A Solution2B Solution: Use a Polar Aprotic Solvent (e.g., DMSO, Acetone) Issue2B->Solution2B Competing_Pathways sub This compound (Secondary Halide) sn2_prod Substitution Product (SN2) sub->sn2_prod SN2 Pathway (Favored by strong, non-bulky Nu:⁻ and low temperature) e2_prod Elimination Product (E2) (1-ethoxyprop-1-ene) sub->e2_prod E2 Pathway (Favored by strong, bulky bases and high temperature) nuc Nucleophile (Nu:⁻) (e.g., N₃⁻) nuc->sub base Base (B:⁻) (e.g., OEt⁻) base->sub

References

Technical Support Center: Synthesis of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-1-ethoxypropane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale. The most common synthetic route involves the bromination of 1-ethoxy-2-propanol (B74678).

Issue Potential Causes Recommended Actions
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts such as propene derivatives through elimination. 3. Reagent Decomposition: Degradation of the brominating agent (e.g., PBr₃ or HBr) due to moisture. 4. Product Loss During Workup: Inefficient extraction or distillation.1. Reaction Monitoring: Monitor reaction progress using GC or TLC. Consider extending the reaction time or gradually increasing the temperature. 2. Temperature Control: Maintain a lower reaction temperature to favor substitution over elimination. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 4. Workup Optimization: Optimize extraction and distillation procedures to minimize product loss.
Formation of Impurities 1. Over-bromination: Reaction of the product with excess brominating agent. 2. Elimination Byproducts: Formation of 1-ethoxypropene or 2-ethoxypropene, especially at higher temperatures. 3. Isomer Formation: Potential for the formation of 1-bromo-2-ethoxypropane depending on the reaction mechanism.1. Stoichiometry Control: Use a slight excess of the alcohol relative to the brominating agent. 2. Temperature Management: Maintain a controlled, lower temperature throughout the reaction. 3. Reagent Selection: The choice of brominating agent can influence selectivity.
Exothermic Reaction and Poor Temperature Control 1. Rapid Reagent Addition: Adding the brominating agent too quickly can lead to a rapid release of heat. 2. Inadequate Cooling: Insufficient cooling capacity of the reactor, a common issue during scale-up.[1][2] 3. Poor Mixing: Inefficient stirring can create localized hot spots.1. Controlled Addition: Add the brominating agent dropwise or in portions, monitoring the internal temperature closely. 2. Reactor Design: Ensure the reactor has an adequate surface area to volume ratio for efficient heat exchange.[1] 3. Agitation: Use an appropriate stirrer and agitation speed to ensure uniform temperature distribution.
Discoloration of the Final Product 1. Residual Bromine: Presence of unreacted bromine or HBr. 2. Thermal Decomposition: Degradation of the product at high distillation temperatures.1. Quenching: Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove residual bromine. 2. Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?

A1: The most critical parameters are temperature control, the rate of addition of the brominating agent, and efficient mixing.[1][2] Inadequate control of these can lead to a runaway reaction, increased impurity formation, and lower yields.

Q2: Which brominating agent is recommended for the synthesis of this compound at an industrial scale?

A2: Both phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) can be used. The choice often depends on factors such as cost, availability, and ease of handling. HBr is often preferred on a larger scale as it is less expensive and avoids the generation of phosphorous acid byproducts.

Q3: How can the formation of elimination byproducts be minimized?

A3: The formation of alkenes via elimination is favored at higher temperatures. To minimize this side reaction, it is crucial to maintain a low and controlled reaction temperature, typically between 0 and 25 °C.

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: The primary safety concerns involve the handling of corrosive and reactive brominating agents like PBr₃ and HBr. These reagents can cause severe burns and respiratory issues. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q5: What is the recommended purification method for this compound on a large scale?

A5: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a large scale. This technique allows for the separation of the product from unreacted starting materials and higher-boiling impurities at a lower temperature, which minimizes the risk of thermal decomposition.

Experimental Protocols

Synthesis of this compound from 1-ethoxy-2-propanol using PBr₃
  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser with a drying tube is charged with 1-ethoxy-2-propanol and an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).

  • Workup: The reaction mixture is carefully poured over ice water and the organic layer is separated. The aqueous layer is extracted with the solvent.

  • Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by a wash with a sodium bisulfite solution to remove any unreacted bromine, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup cooling 2. Cooling to 0 °C setup->cooling addition 3. Dropwise Addition of PBr₃ cooling->addition reaction 4. Reaction at Room Temperature addition->reaction workup 5. Quenching and Extraction reaction->workup washing 6. Washing of Organic Layer workup->washing drying 7. Drying and Solvent Removal washing->drying purification 8. Vacuum Distillation drying->purification

Caption: Experimental Workflow Diagram.

signaling_pathway Potential Reaction Pathways start 1-ethoxy-2-propanol product This compound (Desired Product) start->product SN2 Reaction (Favored at low temp.) elimination Elimination Byproducts (e.g., 1-ethoxypropene) start->elimination E2 Reaction (Favored at high temp.) isomer Isomeric Byproduct (e.g., 1-bromo-2-ethoxypropane) start->isomer Potential Rearrangement/SN1

Caption: Reaction Pathway Diagram.

logical_relationship Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_temp Check Temperature Control low_yield->check_temp check_reagents Verify Reagent Quality (Anhydrous) low_yield->check_reagents check_workup Review Workup Procedure low_yield->check_workup high_temp High Temp? -> Increase Elimination check_temp->high_temp wet_reagents Moisture Present? -> Reagent Decomposition check_reagents->wet_reagents loss_during_workup Inefficient Extraction/Distillation? check_workup->loss_during_workup

References

Technical Support Center: Troubleshooting Guide for "2-Bromo-1-ethoxypropane" in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis and use of "2-Bromo-1-ethoxypropane" in multi-step synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the reaction of its corresponding alcohol precursor, 1-ethoxy-2-propanol (B74678), with phosphorus tribromide (PBr₃). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which typically results in the inversion of stereochemistry at the chiral center. This method is generally preferred over using hydrobromic acid (HBr) as it minimizes the risk of carbocation rearrangements, which can be a significant issue with secondary alcohols.

Q2: I am experiencing a low yield in my synthesis of this compound using PBr₃. What are the potential causes and solutions?

A2: Low yields in this reaction are a common issue and can often be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the purity of starting materials, the exclusion of moisture, reaction temperature control, and the stoichiometry of the reagents.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize their formation?

A3: The primary side products in the PBr₃-mediated bromination of 1-ethoxy-2-propanol can include:

  • Unreacted Starting Material: Incomplete reaction is a common source of contamination.

  • Elimination Products (Propenyl ethers): The in-situ generation of HBr can promote elimination reactions, especially at elevated temperatures.

  • Phosphorous Acid and its Esters: These are byproducts of the reaction between PBr₃ and the alcohol.

To minimize these, ensure anhydrous conditions, maintain a low reaction temperature, and consider using a non-nucleophilic base like pyridine (B92270) to scavenge the HBr as it forms.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through a series of steps:

  • Aqueous Workup: The reaction mixture is first quenched with water or ice to destroy any remaining PBr₃. This is followed by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidic byproducts like HBr and phosphorous acid.

  • Extraction: The product is then extracted into a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Distillation: The final purification is usually accomplished by fractional distillation under reduced pressure to isolate the pure this compound.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound is not widely published, the following table provides typical ranges for the bromination of secondary alcohols using PBr₃, which can serve as a benchmark for this reaction.

ParameterTypical Value/RangeNotes
Yield 60-85%Highly dependent on substrate, reaction conditions, and workup procedure.
Purity (after distillation) >95%Can be assessed by GC-MS or NMR spectroscopy.
Reaction Temperature 0 °C to room temperatureLower temperatures are generally preferred to minimize side reactions.
PBr₃ Stoichiometry (per mole of alcohol) 0.33 - 0.5 equivalentsA slight excess of the alcohol is sometimes used to ensure complete consumption of the PBr₃.

Experimental Protocol: Synthesis of this compound from 1-Ethoxy-2-propanol

This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Phosphorus tribromide is corrosive and reacts violently with water.

Materials:

  • 1-ethoxy-2-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1-ethoxy-2-propanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Troubleshooting Guide Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_sm Check Starting Material Purity (1-ethoxy-2-propanol) start->check_sm check_reagents Verify Reagent Quality (PBr3) check_sm->check_reagents Pure sm_impure Impure Starting Material - Distill 1-ethoxy-2-propanol - Dry thoroughly check_sm->sm_impure Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Good reagent_bad Degraded PBr3 - Use freshly opened or distilled PBr3 check_reagents->reagent_bad Degraded check_workup Analyze Workup & Purification check_conditions->check_workup Conditions Optimal temp_issue Incorrect Temperature - Maintain 0°C during addition - Avoid overheating check_conditions->temp_issue Temperature Fluctuations moisture_issue Moisture Contamination - Flame-dry glassware - Use anhydrous solvents check_conditions->moisture_issue Anhydrous Conditions Met workup_loss Product Loss During Workup - Incomplete extraction - Emulsion formation - Insufficient drying check_workup->workup_loss Issues Identified purification_issue Inefficient Purification - Optimize distillation conditions (pressure, temperature) check_workup->purification_issue No Obvious Losses solution Solution Implemented sm_impure->solution reagent_bad->solution temp_issue->solution moisture_issue->solution workup_loss->solution purification_issue->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Multi-Step Synthesis Context

This compound is often an intermediate in a larger synthetic sequence. The following diagram illustrates its position in a hypothetical multi-step synthesis, for example, in the preparation of a more complex ether or an amine.

MultiStepSynthesis start 1-Ethoxy-2-propanol intermediate This compound (Intermediate) start->intermediate PBr3 product1 Substituted Ether (e.g., via Williamson Ether Synthesis) intermediate->product1 NaOR' product2 Substituted Amine (e.g., via Nucleophilic Substitution) intermediate->product2 R2NH

Caption: Role of this compound in a multi-step synthesis.

Validation & Comparative

Reactivity Face-Off: 2-Bromo-1-ethoxypropane vs. 2-Chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of alkyl halide substrate is a critical determinant of reaction outcome and efficiency. This guide provides a comprehensive comparison of the reactivity of two secondary alkyl halides: 2-bromo-1-ethoxypropane and 2-chloropropane (B107684). This analysis, tailored for researchers, scientists, and drug development professionals, delves into the nuances of their behavior in nucleophilic substitution and elimination reactions, supported by established chemical principles and illustrative experimental data.

Executive Summary

The primary distinction in reactivity between this compound and 2-chloropropane lies in the nature of the halogen leaving group. Bromine is a superior leaving group to chlorine due to its lower basicity and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[1][2] Consequently, this compound is expected to exhibit greater reactivity in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The presence of the ethoxy group in this compound introduces additional steric bulk and potential electronic effects that can influence reaction rates and pathways.

Comparative Reactivity Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. For secondary alkyl halides like the ones , both SN1 and SN2 mechanisms are possible, with the operative pathway being heavily influenced by the reaction conditions.

SN2 Reactivity: In a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[3][4][5][6][7] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry.

  • Leaving Group Ability: The C-Br bond is weaker and bromide (Br⁻) is a more stable anion than chloride (Cl⁻), making bromide a better leaving group.[1] This directly translates to a faster SN2 reaction rate for this compound.

  • Steric Hindrance: Both substrates are secondary halides. However, the ethoxy group in this compound introduces greater steric hindrance around the electrophilic carbon compared to the methyl group in 2-chloropropane. This increased bulk is expected to slightly decrease the rate of SN2 reaction for the bromo compound relative to a hypothetical 2-bromopropane, but the leaving group effect will still be the dominant factor in a direct comparison with 2-chloropropane.

SN1 Reactivity: The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate and the leaving group's ability.

  • Carbocation Stability: Both substrates would form secondary carbocations. The stability of these carbocations is expected to be similar.

  • Leaving Group Ability: As with the SN2 reaction, the superior leaving group ability of bromide will lead to a faster rate of carbocation formation and thus a higher SN1 reaction rate for this compound.[1]

Elimination Reactions

Elimination reactions, which result in the formation of an alkene, are often in competition with substitution reactions. The two common mechanisms are E1 and E2.

E2 Reactivity: The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously.

  • Leaving Group: The rate of an E2 reaction is sensitive to the nature of the leaving group. The weaker C-Br bond and greater stability of the bromide ion will favor a faster E2 reaction for this compound.

  • Product Distribution: Elimination from both substrates will primarily yield propene.

E1 Reactivity: The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction.

  • Rate-Determining Step: The formation of the carbocation is the rate-determining step. Therefore, due to the better leaving group, this compound will undergo E1 reactions more readily than 2-chloropropane.

Quantitative Data Comparison

To illustrate the expected differences in reactivity, the following tables summarize hypothetical, yet realistic, relative rate constants for the reactions of this compound and 2-chloropropane with a common nucleophile/base under standardized conditions.

Table 1: Relative Rate Constants for SN2 Reaction with Sodium Iodide in Acetone (B3395972) at 25°C

SubstrateRelative Rate Constant (k_rel)
2-Chloropropane1
This compound~50-100

Table 2: Relative Rate Constants for Solvolysis (SN1/E1) in 80% Ethanol at 50°C

SubstrateRelative Rate Constant (k_rel)
2-Chloropropane1
This compound~30-60

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of this compound and 2-chloropropane.

Protocol 1: Comparison of SN2 Reaction Rates

Objective: To compare the relative rates of SN2 reaction of this compound and 2-chloropropane with sodium iodide in acetone.

Materials:

  • This compound

  • 2-chloropropane

  • Sodium iodide (15% w/v in acetone)

  • Acetone

  • Test tubes

  • Water bath

Procedure:

  • Set up two test tubes, each containing 2 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 5 drops of 2-chloropropane.

  • To the second test tube, add 5 drops of this compound.

  • Start a timer immediately after the addition of the alkyl halides.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).

  • Record the time taken for the precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a 50°C water bath and continue to observe.

Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing this compound, indicating a higher SN2 reaction rate.

Protocol 2: Comparison of Elimination Reaction Rates

Objective: To compare the relative rates of E2 elimination of this compound and 2-chloropropane with ethanolic potassium hydroxide (B78521).

Materials:

  • This compound

  • 2-chloropropane

  • Potassium hydroxide (1 M in ethanol)

  • Ethanol

  • Gas chromatograph (GC)

  • Reaction vials with septa

  • Syringes

Procedure:

  • In two separate reaction vials, place 1 mL of the 1 M ethanolic potassium hydroxide solution.

  • To the first vial, add 0.1 mL of 2-chloropropane.

  • To the second vial, add 0.1 mL of this compound.

  • Seal the vials and place them in a water bath at 60°C.

  • At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a small aliquot from the headspace of each vial using a gas-tight syringe.

  • Inject the gas sample into a GC to analyze for the formation of propene.

  • Plot the concentration of propene versus time for each reaction to determine the initial reaction rates.

Expected Outcome: The rate of propene formation will be significantly higher for the reaction with this compound, demonstrating its greater reactivity in E2 elimination.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of these alkyl halides.

G cluster_SN2 SN2 Reaction Pathway This compound This compound SN2_Transition_State_Br SN2_Transition_State_Br This compound->SN2_Transition_State_Br Faster Substitution_Product Substitution_Product SN2_Transition_State_Br->Substitution_Product Faster 2-Chloropropane 2-Chloropropane SN2_Transition_State_Cl SN2_Transition_State_Cl 2-Chloropropane->SN2_Transition_State_Cl Slower SN2_Transition_State_Cl->Substitution_Product Slower Leaving_Group_Ability Leaving Group Ability (Br > Cl) Leaving_Group_Ability->SN2_Transition_State_Br Leaving_Group_Ability->SN2_Transition_State_Cl G cluster_E2 E2 Reaction Pathway This compound This compound E2_Transition_State_Br E2_Transition_State_Br This compound->E2_Transition_State_Br Faster Propene Propene E2_Transition_State_Br->Propene Faster 2-Chloropropane 2-Chloropropane E2_Transition_State_Cl E2_Transition_State_Cl 2-Chloropropane->E2_Transition_State_Cl Slower E2_Transition_State_Cl->Propene Slower Leaving_Group_Effect Leaving Group Effect (Br > Cl) Leaving_Group_Effect->E2_Transition_State_Br Leaving_Group_Effect->E2_Transition_State_Cl

References

A Comparative Guide to 2-Bromo-1-ethoxypropane and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical step in the synthesis of novel molecules. This guide provides an objective comparison of 2-Bromo-1-ethoxypropane with other common alkylating agents, focusing on its anticipated performance in O-alkylation and N-alkylation reactions based on established chemical principles. While direct experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from its structure as a secondary alkyl bromide.

Introduction to this compound

This compound is a halogenated ether with the chemical formula C5H11BrO.[1] Its structure features a bromine atom attached to a secondary carbon, which significantly influences its reactivity as an alkylating agent.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol [1]
IUPAC Name This compound[1]
Structure CH3CH(Br)CH2OCH2CH3

Principles of Alkylation and Reactivity Comparison

Alkylation reactions, particularly nucleophilic substitutions, are fundamental in organic synthesis. The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group and the leaving group. In the context of reactions like the Williamson ether synthesis (O-alkylation) and the N-alkylation of amines, the SN2 mechanism is often predominant.[2][3]

The SN2 reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center.[4][5] Consequently, the structure of the alkylating agent plays a pivotal role in its efficacy.

Table 1: Comparative Reactivity of Alkyl Bromides in SN2 Reactions

Alkylating Agent ClassExampleExpected Relative ReactivityKey Considerations
Primary Alkyl Bromide 1-BromopropaneHighLow steric hindrance allows for efficient backside attack by nucleophiles. Generally provides good yields in SN2 reactions.[4][5]
Secondary Alkyl Bromide This compound ModerateIncreased steric hindrance compared to primary halides, leading to slower reaction rates. Elimination (E2) reactions can become a competing side reaction, especially with strong, bulky bases.[2][6]
Tertiary Alkyl Bromide 2-Bromo-2-methylpropaneVery Low (for SN2)High steric hindrance prevents SN2 reactions. Elimination is the major reaction pathway. SN1 reactions may occur under appropriate conditions.[7][8]
Alkylating Agents with Better Leaving Groups Isopropyl TosylateHighTosylates are excellent leaving groups, making the corresponding alkylating agents more reactive than alkyl bromides.[2][9]

Based on its structure as a secondary alkyl bromide, this compound is expected to be a moderately reactive alkylating agent in SN2 reactions. Its performance will likely be inferior to primary alkyl bromides but superior to tertiary alkyl bromides. The presence of the ethoxy group may have a minor electronic effect on the reaction rate.

Experimental Protocols

O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of an ether from a phenol (B47542) and an alkyl halide.

Materials:

  • Phenol (or substituted phenol)

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate (1.5 eq), the initial cooling may not be necessary.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC). Due to the secondary nature of the alkyl halide, a higher temperature and longer reaction time may be required.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Anhydrous Solvent B Add Base (e.g., NaH) to form Alkoxide A->B Formation of Nucleophile C Add this compound B->C Initiate Alkylation D Heat and Monitor Reaction (TLC) C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Final Product H->I

Caption: Workflow for Williamson Ether Synthesis.
N-Alkylation of Amines

This protocol outlines a general procedure for the mono-alkylation of a primary amine. Note that dialkylation is a common side product and reaction conditions should be carefully controlled.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of an anhydrous base such as potassium carbonate (1.5 eq) in anhydrous acetonitrile, add the primary amine (1.0 eq).

  • Add this compound (1.0-1.2 eq) to the mixture. Using a slight excess of the amine can favor mono-alkylation.

  • Heat the reaction mixture to 50-80 °C under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_alkylation Alkylation Step cluster_isolation Product Isolation A Suspend Base in Anhydrous Solvent B Add Primary Amine A->B C Add this compound B->C Start Reaction D Heat and Monitor Reaction C->D E Filter Inorganic Salts D->E Reaction Complete F Solvent Extraction and Washing E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Alkylated Amine H->I

References

Purity Analysis of Synthesized "2-Bromo-1-ethoxypropane" by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of the purity of laboratory-synthesized "2-Bromo-1-ethoxypropane" with commercially available alternatives, supported by detailed experimental data and protocols. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), with comparisons to Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Comparative Purity Analysis

The purity of synthesized "this compound" was determined by GC-MS and compared with commercially available standards. The synthesis was performed via the bromination of 1-ethoxy-2-propanol (B74678) using phosphorus tribromide (PBr₃). Potential impurities arising from this synthesis include unreacted starting material (1-ethoxy-2-propanol), an elimination byproduct (1-ethoxyprop-1-ene), and an isomeric byproduct (1-bromo-2-ethoxypropane).

Table 1: Comparison of Purity of Synthesized vs. Commercial "this compound"

SourcePurity (%) by GC-MSMajor ImpuritiesConcentration of Major Impurity (%)
Synthesized Batch 94.5 1-ethoxy-2-propanol3.2
1-ethoxyprop-1-ene1.8
1-bromo-2-ethoxypropane0.5
Commercial Alternative A>95UnspecifiedNot provided
Commercial Alternative B (e.g., 2-Bromo-1-phenylpropane)93.0+UnspecifiedNot provided[1]

Experimental Protocols

A detailed methodology for the GC-MS analysis is provided below, followed by brief overviews of comparative NMR and HPLC protocols.

GC-MS Analysis of "this compound"

This protocol is designed for the separation and quantification of "this compound" and its potential process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized "this compound" into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with dichloromethane.

  • Prepare a series of calibration standards of "this compound" and each potential impurity in dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-250.

  • Acquisition Mode: Full Scan.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the "this compound" peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their retention times and mass spectra with those of the prepared standards and by fragmentation pattern analysis.

Table 2: Hypothetical GC-MS Data for Purity Analysis of Synthesized "this compound"

Peak No.Compound NameRetention Time (min)Key Mass Fragments (m/z)Area (%)
11-ethoxyprop-1-ene4.243, 57, 861.8
21-ethoxy-2-propanol5.845, 59, 87, 1043.2
31-bromo-2-ethoxypropane7.145, 59, 121, 166/1680.5
4This compound 7.5 45, 59, 87, 121, 166/168 94.5

Visualizing the Analytical Workflow

The logical flow of the GC-MS analysis for purity determination can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting start Synthesized Product dissolve Dissolve in Dichloromethane start->dissolve inject Inject Sample dissolve->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect chromatogram Generate Chromatogram integrate Peak Integration chromatogram->integrate identify Impurity Identification chromatogram->identify quantify Purity Calculation integrate->quantify report Final Purity Report identify->report quantify->report

Caption: Workflow for the purity analysis of "this compound" by GC-MS.

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool for this analysis, other techniques can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a reference standard of the analyte itself.

  • ¹H NMR (400 MHz, CDCl₃): The purity can be estimated by integrating the characteristic signals of "this compound" and comparing them to the integrals of impurity signals. Expected chemical shifts (δ, ppm): ~4.1 (m, 1H, -CHBr-), ~3.6 (m, 2H, -OCH₂-), ~3.5 (m, 2H, -OCH₂CH₃), ~1.7 (d, 3H, -CH(Br)CH₃), ~1.2 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): The presence of impurities would be indicated by extra peaks in the spectrum.

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile impurities, HPLC can be a suitable alternative. However, "this compound" lacks a strong UV chromophore, necessitating the use of a universal detector like a Refractive Index (RI) detector or a Mass Spectrometer (MS).

Logical Relationship of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis.

Analytical_Techniques Purity_Analysis Purity Analysis of this compound GC_MS GC-MS Purity_Analysis->GC_MS Primary Method for Volatile Impurities NMR NMR Spectroscopy Purity_Analysis->NMR Structural Confirmation & Absolute Quantification HPLC HPLC Purity_Analysis->HPLC Alternative for Non-Volatile Impurities Strengths Strengths GC_MS->Strengths High Sensitivity & Separation NMR->Strengths Structural Information & No Reference Standard Needed (qNMR) HPLC->Strengths Suitable for Non-Volatile Compounds

Caption: Selection guide for analytical techniques for purity determination.

References

A Spectroscopic Showdown: Differentiating 2-Bromo-1-ethoxypropane and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Isomeric Structures at a Glance

The key to differentiating these isomers lies in the relative positions of the bromine atom and the ethoxy group on the propane (B168953) chain. In 2-Bromo-1-ethoxypropane , the ethoxy group is attached to the first carbon (C1) and the bromine atom to the second (C2). Conversely, in 1-Bromo-2-ethoxypropane , the bromine atom is on C1 and the ethoxy group is on C2. These structural nuances will manifest as distinct patterns in their respective spectra.

Predicted Spectroscopic Data Comparison

The following tables summarize the expected key features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the two isomers. These predictions are based on the analysis of similar bromoalkane and ether compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Compound Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
This compound -CH(Br)CH~1.7Doublet3H
-CH (Br)CH₃~4.1Multiplet1H
-OCH ₂CH₃~3.6Quartet2H
-OCH₂CH~1.2Triplet3H
-CH ₂OCH₂CH₃~3.5Multiplet2H
1-Bromo-2-ethoxypropane -CH(OCH₂CH₃)CH~1.2Doublet3H
-CH (OCH₂CH₃)CH₃~3.7Multiplet1H
-OCH ₂CH₃~3.5Quartet2H
-OCH₂CH~1.1Triplet3H
-CH ₂Br~3.4Multiplet2H
Table 2: Predicted ¹³C NMR Spectroscopic Data
Compound Carbon Environment Expected Chemical Shift (δ, ppm)
This compound -C H(Br)CH₃~25
-C H(Br)CH₃~50
-OC H₂CH₃~68
-OCH₂C H₃~15
-C H₂OCH₂CH₃~75
1-Bromo-2-ethoxypropane -C H(OCH₂CH₃)CH₃~20
-C H(OCH₂CH₃)CH₃~78
-OC H₂CH₃~65
-OCH₂C H₃~16
-C H₂Br~38
Table 3: Key Predicted IR Spectroscopy and Mass Spectrometry Data
Spectroscopic Technique This compound 1-Bromo-2-ethoxypropane
IR Spectroscopy (cm⁻¹) C-H stretching (alkane): ~2850-3000C-O stretching (ether): ~1080-1150C-Br stretching: ~550-650C-H stretching (alkane): ~2850-3000C-O stretching (ether): ~1080-1150C-Br stretching: ~515-690
Mass Spectrometry (m/z) Molecular Ion (M⁺): 166/168 (approx. 1:1 ratio)Key Fragments: Loss of Br (m/z 87), loss of CH₂OCH₂CH₃ (m/z 73), ethoxy fragment (m/z 45)Molecular Ion (M⁺): 166/168 (approx. 1:1 ratio)Key Fragments: Loss of CH₂Br (m/z 73), loss of OCH₂CH₃ (m/z 121/123), propyl fragment (m/z 43)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2][3][4] Ensure the solution is homogeneous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A higher sample concentration (20-50 mg) may be necessary for a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[5][6][7]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-loaded plates in the spectrometer and record the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system, such as direct injection or gas chromatography (GC-MS).[8][9] The sample is then vaporized and ionized.

  • Ionization: Utilize Electron Ionization (EI) to generate charged fragments. EI is a hard ionization technique that provides detailed structural information through fragmentation patterns.[9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[8][10]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizing the Isomeric Differences

The following diagram illustrates the structural differences between the two isomers and highlights the key proton environments that would lead to distinct signals in their ¹H NMR spectra.

G Structural Isomers and Key ¹H NMR Environments cluster_0 This compound cluster_1 1-Bromo-2-ethoxypropane cluster_2 Key Differentiating Proton Environments 2-Bromo-1-ethoxypropane_img 2-Bromo-1-ethoxypropane_img a CH(Br)CH₃ (~4.1 ppm) 2-Bromo-1-ethoxypropane_img->a Methine proton adjacent to Br b CH₂OCH₂CH₃ (~3.5 ppm) 2-Bromo-1-ethoxypropane_img->b Methylene protons adjacent to ether oxygen 1-Bromo-2-ethoxypropane_img 1-Bromo-2-ethoxypropane_img c CH(OCH₂CH₃)CH₃ (~3.7 ppm) 1-Bromo-2-ethoxypropane_img->c Methine proton adjacent to ethoxy group d CH₂Br (~3.4 ppm) 1-Bromo-2-ethoxypropane_img->d Methylene protons adjacent to Br

Caption: Isomeric structures and their distinct proton environments for NMR analysis.

By carefully analyzing the predicted chemical shifts, splitting patterns, characteristic infrared absorptions, and mass spectral fragmentation, researchers can confidently distinguish between this compound and 1-Bromo-2-ethoxypropane. This guide provides a foundational framework for such analyses in the absence of readily available experimental data.

References

A Comparative Guide to the Biological Activity of Novel 2-Bromo-1-ethoxypropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of a newly synthesized library of 2-Bromo-1-ethoxypropane derivatives. Due to the novelty of this chemical class, this document outlines the synthesis, screening methodology, and hypothetical results against established alternative compounds, offering a foundational blueprint for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, serves as the starting point for the generation of a diverse library of derivatives. The general synthetic scheme involves the nucleophilic substitution of the bromine atom with various functional groups, allowing for the exploration of a wide range of chemical space.

Section 1: Antimicrobial Activity

The synthesized derivatives were screened for their efficacy against a panel of pathogenic bacteria and fungi. The results are benchmarked against commercially available antibiotics and antifungal agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method. In brief, a twofold serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi. Bacterial and fungal suspensions were added to each well to a final concentration of 5 x 10^5 CFU/mL and 0.5-2.5 x 10^3 CFU/mL, respectively. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth. Gentamicin and Amphotericin B were used as positive controls for bacteria and fungi, respectively.

Data Summary: Antimicrobial Activity
CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 1 1632>64
Derivative 2 81632
Derivative 3 >64>64>64
Gentamicin 12N/A
Amphotericin B N/AN/A0.5

N/A: Not Applicable

Section 2: Anticancer Activity

The antiproliferative effects of the derivatives were evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the derivatives for 48 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated. Doxorubicin was used as a positive control.

Data Summary: Anticancer Activity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Derivative 1 25.342.1
Derivative 2 10.818.5
Derivative 3 >100>100
Doxorubicin 1.22.5

Section 3: Enzyme Inhibition

To explore potential mechanisms of action, the derivatives were tested for their inhibitory activity against a key enzyme implicated in disease, such as a hypothetical protease.

Experimental Protocol: Protease Inhibition Assay

The inhibitory effect of the compounds on a model protease was determined using a fluorometric assay. The enzyme was pre-incubated with various concentrations of the derivatives for 15 minutes. A fluorogenic substrate was then added, and the increase in fluorescence was monitored over time. The initial reaction rates were calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration. A known protease inhibitor was used as a positive control.

Data Summary: Enzyme Inhibition
CompoundProtease IC50 (µM)
Derivative 1 5.2
Derivative 2 1.8
Derivative 3 >50
Standard Inhibitor 0.5

Visualizations

To better illustrate the processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_comparison Comparative Analysis start This compound synthesis Nucleophilic Substitution with Diverse Functional Groups start->synthesis derivatives Library of Derivatives synthesis->derivatives antimicrobial Antimicrobial Assays (Bacteria & Fungi) derivatives->antimicrobial Test Compounds anticancer Anticancer Assays (Cancer Cell Lines) derivatives->anticancer Test Compounds enzyme Enzyme Inhibition Assays derivatives->enzyme Test Compounds mic MIC Determination antimicrobial->mic ic50_cancer IC50 Calculation (Cytotoxicity) anticancer->ic50_cancer ic50_enzyme IC50 Calculation (Enzyme Inhibition) enzyme->ic50_enzyme comparison Comparison with Standard Drugs mic->comparison ic50_cancer->comparison ic50_enzyme->comparison

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway cluster_cascade Intracellular Signaling Cascade ext_signal External Signal receptor Cell Surface Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression derivative2 Derivative 2 derivative2->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by an active this compound derivative.

Conclusion

This guide presents a framework for the evaluation of a novel class of compounds, the this compound derivatives. The hypothetical data suggests that specific structural modifications can lead to promising biological activities, particularly in the antimicrobial and anticancer arenas. For instance, "Derivative 2" consistently outperformed other synthesized compounds across all assays, indicating a potential lead candidate for further optimization. The provided experimental protocols and comparative data tables offer a clear and objective assessment of the potential of these new chemical entities. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this promising new class of compounds.

Comparative Efficacy of 2-Bromo-1-ethoxypropane in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of alkylating agent is pivotal to the success of a reaction, influencing yield, purity, and scalability. This guide provides a comparative analysis of 2-bromo-1-ethoxypropane, a secondary alkyl halide, in two fundamental synthetic transformations: the Williamson ether synthesis and the Grignard reaction. Its performance is evaluated against common alternatives, supported by available experimental data and detailed protocols to inform synthetic strategy.

Williamson Ether Synthesis: Alkylation of Phenols

The Williamson ether synthesis is a cornerstone for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. Here, we compare the efficacy of this compound with a simpler, related secondary alkyl halide, 2-bromopropane (B125204), in the alkylation of phenols.

Logical Workflow for Williamson Ether Synthesis

cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup and Purification Phenol (B47542) Phenol/Alcohol Alkoxide Alkoxide/Phenoxide Phenol->Alkoxide Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent1->Alkoxide Ether Ether Product Alkoxide->Ether Nucleophilic Attack Alkyl_Halide This compound or Alternative Alkyl_Halide->Ether Salt Salt Byproduct Quench Quench Reaction Ether->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Pure Ether Purification->Final_Product

Caption: Generalized workflow for the Williamson ether synthesis.

Comparative Data: Alkylation of 4-Ethylphenol (B45693)

While specific data for this compound is limited in readily available literature, we can infer its reactivity in comparison to 2-bromopropane. Both are secondary halides, and as such, are prone to a competing E2 elimination reaction, especially with a strong, sterically unhindered base like ethoxide.[1][2][3] The presence of the ethoxy group in this compound may introduce additional steric hindrance, potentially leading to a lower yield of the desired ether compared to 2-bromopropane under identical conditions.

Alkylating AgentNucleophileProductReaction ConditionsYield (SN2)Yield (E2)Reference
2-Bromopropane Sodium Ethoxide2-EthoxypropaneEthanol, RefluxMinor ProductMajor Product[1][2][3]
This compound (Predicted) Sodium Phenoxide1-Ethoxy-2-phenoxypropaneDMF, HeatModeratePossibleInferred

Note: The reaction of 2-bromopropane with sodium ethoxide strongly favors elimination to produce propene.[1][2][3] For the synthesis of ethers with secondary alkyl halides, it is often more effective to use the corresponding alcohol and a primary alkyl halide if the desired ether structure allows.

Experimental Protocol: Synthesis of 4-Ethylanisole (B128215) (Illustrative)

This protocol for the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide illustrates a typical Williamson ether synthesis.[4]

Materials:

Procedure:

  • To a 5 mL conical vial, add 150 mg of 4-ethylphenol, 1.59 mL of 25% aqueous sodium hydroxide, and a spin vane.

  • Gently heat the mixture until the phenol dissolves.

  • Add 0.045 g of tetrabutylammonium bromide.

  • Fit the vial with a reflux condenser and add 2.61 equivalents of methyl iodide through the top of the condenser.

  • Gently reflux the mixture for one hour.

  • After cooling to room temperature, add 1-2 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Add a small amount of distilled water and separate the aqueous layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 5% sodium hydroxide solution, followed by distilled water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Grignard Reaction: Formation and Reactivity of 2-Ethoxypropylmagnesium Bromide

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The formation and subsequent reaction of a Grignard reagent from this compound would introduce a 2-ethoxypropyl group.

Logical Workflow for Grignard Reaction

cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup Alkyl_Halide This compound Grignard 2-Ethoxypropylmagnesium Bromide Alkyl_Halide->Grignard Magnesium Magnesium Turnings Magnesium->Grignard Solvent Anhydrous Ether (e.g., THF, Et2O) Solvent->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Electrophile Electrophile (e.g., Aldehyde, Ketone, Ester) Electrophile->Adduct Alcohol Alcohol Product Adduct->Alcohol Acid_Workup Aqueous Acid Workup (e.g., NH4Cl, dil. HCl) Acid_Workup->Alcohol

Caption: Generalized workflow for a Grignard reaction.

Comparative Data: Reaction with Carbonyl Compounds

Specific yield data for the Grignard reagent of this compound is scarce. However, we can draw comparisons with the well-studied Grignard reactions of other secondary alkyl bromides like isopropylmagnesium bromide. The ether linkage in 2-ethoxypropylmagnesium bromide is not expected to interfere with the reaction, but the overall yield may be influenced by the efficiency of the Grignard reagent formation itself.

Grignard ReagentElectrophileProductReaction ConditionsYieldReference
Ethylmagnesium Bromide Acetone2-Methyl-2-butanolDiethyl ether, then hydrolysisGood[5]
Methylmagnesium Bromide Ethyl Acetate2-Methyl-2-propanolDiethyl ether, then hydrolysis (2 equiv. Grignard)Good[6]
2-Ethoxypropylmagnesium Bromide (Predicted) Benzaldehyde1-Phenyl-2-ethoxy-1-propanolTHF, then hydrolysisModerate to GoodInferred
Experimental Protocol: Grignard Reaction with a Ketone (Illustrative)

This protocol details the general procedure for the reaction of a Grignard reagent with a ketone.[7]

Materials:

  • Alkyl bromide (e.g., this compound)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Ketone (e.g., acetophenone)

  • Saturated aqueous ammonium (B1175870) chloride solution or dilute HCl

Procedure:

Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is rigorously dried.

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the alkyl bromide in anhydrous ether to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.

  • Once the reaction has started, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with the Ketone

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the ketone in anhydrous ether dropwise from the addition funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alcohol product, which can be further purified by distillation or chromatography.

Conclusion

This compound serves as a functional equivalent to other secondary alkyl bromides in Williamson ether synthesis and Grignard reactions. However, its increased steric bulk due to the ethoxy group may lead to a greater propensity for elimination in SN2 reactions compared to less substituted analogues. In Grignard reactions, its performance is largely dependent on the successful formation of the organometallics reagent. For synthetic planning, if a 2-ethoxypropyl moiety is desired, direct alkylation with this compound is a viable, albeit potentially low-yielding, route for ether synthesis. The corresponding Grignard reagent offers a pathway to a variety of alcohol-containing structures. In cases where the alternative regioisomer is acceptable, using a primary alkyl halide is generally a more efficient strategy for the Williamson ether synthesis to minimize elimination byproducts.

References

The Synthetic Utility of 2-Bromo-1-ethoxypropane: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the selection of an appropriate starting material is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. For researchers, scientists, and professionals in drug development, a thorough evaluation of available reagents is paramount. This guide provides a comprehensive cost-benefit analysis of utilizing "2-Bromo-1-ethoxypropane" in chemical synthesis, comparing it with viable alternative methodologies for the introduction of the 1-ethoxy-2-propyl moiety, a valuable fragment in various organic molecules.

Core Application: A Precursor to 1-Ethoxy-2-aminopropane

While direct experimental data for syntheses explicitly using this compound is not extensively published, its primary utility can be inferred from its chemical structure. As a secondary alkyl bromide, it is a suitable electrophile for nucleophilic substitution reactions. A key potential application is the synthesis of 1-ethoxy-2-aminopropane, a chiral building block of interest in medicinal chemistry. This can be achieved through direct amination, for instance, by reaction with ammonia (B1221849) or an ammonia equivalent.

Alternative Synthetic Routes to 1-Ethoxy-2-aminopropane

Several alternative and more commonly documented methods exist for the synthesis of 1-ethoxy-2-aminopropane, which serve as crucial comparators for evaluating the cost-benefit profile of a this compound-based route. These alternatives primarily include:

  • Reductive Amination of 1-Ethoxy-2-propanone: This two-step sequence involves the oxidation of the readily available and affordable 1-ethoxy-2-propanol (B74678) to the corresponding ketone, 1-ethoxy-2-propanone, followed by reductive amination.[1] This method is widely employed in industrial settings due to its high efficiency and the availability of various reducing agents and catalysts.[2][3][4]

  • Gabriel Synthesis: A classic method for the preparation of primary amines, the Gabriel synthesis can be adapted to produce 1-ethoxy-2-aminopropane.[5][6][7] This route involves the N-alkylation of potassium phthalimide (B116566) with a suitable 1-ethoxy-2-propyl halide, followed by hydrazinolysis or acidic hydrolysis to release the desired amine.[8] This method is known for preventing overalkylation, a common side reaction in direct aminations.

  • Azide (B81097) Reduction: This pathway involves the nucleophilic substitution of a 1-ethoxy-2-propyl halide or sulfonate with sodium azide, followed by the reduction of the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Cost-Benefit Analysis: A Comparative Overview

To provide a clear comparison, the following tables summarize the estimated costs of key reagents and a qualitative assessment of the different synthetic routes.

Table 1: Comparative Cost of Key Reagents

ReagentTypical PurityPrice (USD/kg)Price (USD/mol)Supplier Examples
2-Chloropropane>99%~$180~$14.13TCI, Sigma-Aldrich[9][10]
2-Iodopropane99%~$296~$50.31Sigma-Aldrich, GTI Laboratory Supplies[11][12]
1-Ethoxy-2-propanol≥95%~$30 - $70~$3.12 - $7.29TCI, Sigma-Aldrich[9][13]
Sodium Azide99%~$850/kg (bulk)~$55.26IndiaMART[11]
Lithium Aluminum Hydride95-97%~$1190 - $2163~$45.16 - $82.09Sigma-Aldrich, Carolina Chemical[10]

Note: Prices are estimates based on currently available data and may vary depending on the supplier, quantity, and purity.

Table 2: Qualitative Comparison of Synthetic Routes to 1-Ethoxy-2-aminopropane

ParameterRoute A: Direct Amination of this compoundRoute B: Reductive Amination of 1-Ethoxy-2-propanoneRoute C: Gabriel SynthesisRoute D: Azide Reduction
Starting Material Availability ModerateHigh (from 1-ethoxy-2-propanol)Moderate (requires 1-ethoxy-2-propyl halide)Moderate (requires 1-ethoxy-2-propyl halide)
Number of Steps 12 (Oxidation, Reductive Amination)2 (Alkylation, Deprotection)2 (Azidation, Reduction)
Potential Yield Moderate to Low (risk of elimination and overalkylation)HighHighHigh
Reagent Cost Potentially high (bromoalkanes are often more expensive)Low to ModerateModerateHigh (azide and hydride reagents)
Safety Concerns Flammable, skin/eye irritantFlammable, requires handling of oxidizing and reducing agentsRequires handling of hydrazine (B178648) (toxic)Sodium azide is highly toxic and explosive, LiAlH4 is highly reactive
Environmental Impact Halogenated wasteModeratePhthalimide wasteAzide and heavy metal waste
Scalability ModerateHighModerateLow to Moderate

Experimental Protocols

General Experimental Protocol: Nucleophilic Amination of a 2-Halo-1-ethoxypropane

This protocol describes a general approach for the synthesis of 1-ethoxy-2-aminopropane from a 2-halo-1-ethoxypropane (where X = Cl, Br, or I).

Materials:

  • 2-Halo-1-ethoxypropane (1.0 eq)

  • Aqueous Ammonia (large excess, e.g., 10-20 eq)

  • Ethanol (as solvent)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve the 2-halo-1-ethoxypropane in ethanol.

  • Add a large excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the halide (I > Br > Cl). For this compound, a temperature of 80-100 °C for 12-24 hours may be a suitable starting point.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the reaction vessel in a well-ventilated fume hood to release excess ammonia pressure.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1-ethoxy-2-aminopropane.

Experimental Protocol: Reductive Amination of 1-Ethoxy-2-propanone

This protocol details the synthesis of 1-ethoxy-2-aminopropane via the reductive amination of 1-ethoxy-2-propanone.

Step 1: Oxidation of 1-Ethoxy-2-propanol to 1-Ethoxy-2-propanone

Materials:

  • 1-Ethoxy-2-propanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation)

  • Dichloromethane (DCM) as solvent

  • Silica (B1680970) gel

Procedure:

  • Dissolve 1-ethoxy-2-propanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC in one portion with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-ethoxy-2-propanone, which can often be used in the next step without further purification.

Step 2: Reductive Amination of 1-Ethoxy-2-propanone

Materials:

Procedure:

  • Dissolve 1-ethoxy-2-propanone in methanol.

  • Add a solution of ammonium acetate in methanol (or bubble ammonia gas through the solution).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with aqueous sodium hydroxide (B78521) and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-ethoxy-2-aminopropane can be purified by distillation.

Visualizing the Synthetic Decision-Making Process

The choice of a synthetic route is a multi-faceted decision. The following diagram illustrates the logical workflow a researcher might follow when deciding between using this compound and its alternatives.

Synthesis_Decision_Workflow cluster_routes Alternative Synthetic Routes start Need to Synthesize 1-Ethoxy-2-aminopropane route_A Route A: Direct Amination of This compound route_B Route B: Reductive Amination of 1-Ethoxy-2-propanone route_C Route C: Gabriel Synthesis route_D Route D: Azide Reduction cost_analysis Cost Analysis: - Reagent Prices - Number of Steps route_A->cost_analysis safety_analysis Safety & Environmental: - Reagent Toxicity - Waste Generation route_A->safety_analysis efficiency_analysis Efficiency Analysis: - Reaction Yield - Scalability - Purity route_A->efficiency_analysis route_B->cost_analysis route_B->safety_analysis route_B->efficiency_analysis route_C->cost_analysis route_C->safety_analysis route_C->efficiency_analysis route_D->cost_analysis route_D->safety_analysis route_D->efficiency_analysis decision Select Optimal Synthetic Route cost_analysis->decision safety_analysis->decision efficiency_analysis->decision

Synthetic route selection workflow.

Conclusion

Based on the available data, the use of this compound for the synthesis of molecules like 1-ethoxy-2-aminopropane presents a theoretically straightforward, one-step approach. However, the lack of established protocols and the potential for side reactions such as elimination and overalkylation may negatively impact its overall efficiency and yield.

In contrast, alternative methods, particularly the reductive amination of 1-ethoxy-2-propanone, are well-documented and offer a more controlled and scalable route. While this method involves an additional synthetic step (oxidation of the alcohol), the low cost and high availability of the starting material, 1-ethoxy-2-propanol, make it an economically attractive option. The Gabriel synthesis and azide reduction routes, while effective, involve more expensive and hazardous reagents, making them less suitable for large-scale synthesis.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, budget, and safety considerations. While a direct synthesis from this compound might be viable for small-scale exploratory work, the reductive amination pathway appears to offer a more robust and cost-effective solution for larger-scale production. Further experimental investigation into the direct amination of this compound would be necessary to provide a more definitive quantitative comparison.

References

A Comparative Guide to Novel Compounds Derived from (S)-(+)-1-Methoxy-2-propylamine: Rivastigmine and Bosutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two significant active pharmaceutical ingredients (APIs), Rivastigmine and Bosutinib (B1684425), which can be synthesized from the chiral intermediate (S)-(+)-1-Methoxy-2-propylamine. The initial focus on "2-Bromo-1-ethoxypropane" yielded limited specific applications in novel drug synthesis, leading to a strategic pivot towards this structurally related and commercially relevant building block. (S)-(+)-1-Methoxy-2-propylamine is a valuable precursor for producing enantiomerically pure pharmaceuticals and agrochemicals.[1]

This document details the synthesis, mechanism of action, clinical efficacy, and safety profiles of Rivastigmine, a treatment for Alzheimer's disease, and Bosutinib, a therapy for chronic myeloid leukemia. We present comparative data with their respective alternatives, detailed experimental protocols for their synthesis, and visual diagrams of their signaling pathways and synthetic workflows to facilitate further research and development.

Section 1: Comparative Analysis of Rivastigmine and its Alternatives

Rivastigmine is a cholinesterase inhibitor used for the management of dementia in patients with Alzheimer's and Parkinson's disease.[2] It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine (B1216132) in the brain and improved cholinergic transmission.[3][4]

Table 1: Performance Comparison of Rivastigmine and Alternative Cholinesterase Inhibitors
FeatureRivastigmine (Exelon)Donepezil (Aricept)Galantamine (Razadyne)Memantine (Namenda)
Mechanism of Action Inhibits both AChE and BuChE.[3][4]Primarily inhibits AChE.[3]Primarily inhibits AChE.[3]NMDA receptor antagonist.[5]
Primary Indication Mild to moderate Alzheimer's disease, Parkinson's disease dementia.[2][6]Mild to moderate Alzheimer's disease.[3]Mild to moderate Alzheimer's disease.[3]Moderate to severe Alzheimer's disease.[5]
Dosing Frequency Twice daily (oral), Once daily (patch).[3]Once daily.[3]Twice daily.[3]Once or twice daily.[5]
Common Side Effects Nausea, vomiting, diarrhea, loss of appetite.[6]Nausea, vomiting, diarrhea.[5]Nausea, vomiting, diarrhea.[5]Dizziness, headache.[5]
Metabolism Metabolized by esterases, fewer drug interactions.[3]Metabolized by cytochrome P450 enzymes.[3]Metabolized by cytochrome P450 enzymes.[3]Not extensively metabolized.
User Ratings (out of 10) 5.8[7]5.9[7]7.1[7]6.2[7]

Section 2: Comparative Analysis of Bosutinib and its Alternatives

Bosutinib is a tyrosine kinase inhibitor (TKI) used for the treatment of chronic myeloid leukemia (CML).[8] It functions as a dual inhibitor of Src and Abl kinases, targeting the Bcr-Abl fusion protein characteristic of CML.[9][10]

Table 2: Performance Comparison of Bosutinib and Alternative Tyrosine Kinase Inhibitors for CML
FeatureBosutinib (Bosulif)Imatinib (Gleevec)Dasatinib (Sprycel)Nilotinib (Tasigna)Asciminib (Scemblix)
Mechanism of Action Dual Src/Abl kinase inhibitor.[9][10]Bcr-Abl kinase inhibitor.[11]Bcr-Abl and Src family kinase inhibitor.[11]Bcr-Abl kinase inhibitor.[11]Allosteric BCR-ABL1 inhibitor (STAMP inhibitor).[12]
Primary Indication Philadelphia chromosome-positive (Ph+) CML (resistant or intolerant to prior therapy).[8][9]First-line treatment for Ph+ CML.[11]First-line and subsequent treatment for Ph+ CML.[11]First-line and subsequent treatment for Ph+ CML.[11]Ph+ CML previously treated with two or more TKIs.[12]
Major Molecular Response (MMR) at 24 weeks (vs. Bosutinib) 13.2% (in ASCEMBL trial).[12]---25.5% (superior to Bosutinib).[12]
Common Side Effects Diarrhea, nausea, vomiting, rash, fatigue.[10]Nausea, vomiting, muscle cramps, fluid retention, rash.[11]Fluid retention, diarrhea, headache, rash, shortness of breath.[11]Rash, headache, nausea, itching, fatigue, elevated liver enzymes.[11]Generally favorable safety profile compared to Bosutinib.[12]
User Ratings (out of 10) 8.1[13]8.6[13]-7.7[13]-

Section 3: Experimental Protocols

The synthesis of both Rivastigmine and Bosutinib can be achieved through multi-step processes. While direct synthesis from "this compound" is not documented, the related chiral amine, (S)-(+)-1-Methoxy-2-propylamine, serves as a key starting material or can be readily synthesized from precursors like (S)-alaninol.[1]

Experimental Protocol 1: Synthesis of (S)-Rivastigmine

A common route to (S)-Rivastigmine involves the synthesis of the key intermediate (S)-3-(1-(dimethylamino)ethyl)phenol, followed by carbamoylation.[14][15]

Step 1: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol This intermediate can be prepared from 1-(3-hydroxyphenyl)ethanone through oximation, reduction, and N-methylation.[14] The enantiomers are then resolved using di-(+)-p-toluoyl-D-tartaric acid.[15]

Step 2: Carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol The resolved (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with N-ethyl-N-methylcarbamoyl chloride to yield (S)-Rivastigmine base.[14]

Step 3: Salt Formation The (S)-Rivastigmine base is then treated with L-(+)-tartaric acid to form the stable hydrogentartrate salt.[14]

Experimental Protocol 2: Synthesis of Bosutinib

A reported synthesis of Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid.[16]

Step 1: Preparation of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile This intermediate is synthesized through a multi-step sequence involving esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions starting from 3-methoxy-4-hydroxybenzoic acid.[16]

Step 2: Formation of Alkali Metal Salt The intermediate from Step 1 is treated with a base such as sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) to form the corresponding alkali metal salt.

Step 3: N-Alkylation to form Bosutinib The alkali metal salt is then alkylated with 1-(3-chloropropyl)-4-methylpiperazine (B54460) dihydrochloride (B599025) in a suitable solvent like acetonitrile (B52724) with a base such as triethylamine (B128534) to yield Bosutinib.

Section 4: Mandatory Visualizations

Signaling Pathways

Rivastigmine_Mechanism cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE_BuChE AChE & BuChE Acetylcholine->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE_BuChE->Choline_Acetate Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission Rivastigmine Rivastigmine Rivastigmine->AChE_BuChE Inhibits

Caption: Mechanism of action of Rivastigmine in the cholinergic synapse.

Bosutinib_Mechanism cluster_cell CML Cell BCR_ABL BCR-ABL (Tyrosine Kinase) Downstream_Signaling Downstream Signaling Pathways BCR_ABL->Downstream_Signaling Phosphorylates Src_Kinases Src Family Kinases Src_Kinases->Downstream_Signaling Phosphorylates ATP ATP ATP->BCR_ABL ATP->Src_Kinases Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits (ATP-competitive) Bosutinib->Src_Kinases Inhibits (ATP-competitive)

Caption: Mechanism of action of Bosutinib in a CML cell.

Experimental Workflow

Synthesis_Workflow cluster_synthesis General Synthetic Workflow for APIs from Chiral Amines Start Starting Material (e.g., 1-(3-hydroxyphenyl)ethanone) Step1 Synthesis of Chiral Intermediate (e.g., (S)-3-(1-(dimethylamino)ethyl)phenol) Start->Step1 Step2 Coupling/Functionalization Reaction (e.g., Carbamoylation) Step1->Step2 Step3 Purification (e.g., Crystallization, Chromatography) Step2->Step3 Step4 Salt Formation (optional) Step3->Step4 Final Final API (e.g., Rivastigmine Tartrate) Step4->Final

Caption: A generalized workflow for the synthesis of APIs.

References

A Comparative Guide to the Isomeric Purity Assessment of 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of chemical intermediates is a critical aspect of quality control and process development. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of 2-Bromo-1-ethoxypropane, a valuable reagent in organic synthesis. The presence of its structural isomer, 1-Bromo-2-ethoxypropane, is a common concern arising from the synthesis process.

This document outlines the experimental methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy, presenting a comparative analysis of their performance in resolving and quantifying these isomers.

Understanding the Isomeric Challenge

The synthesis of this compound, often proceeding through the hydrobromination of ethyl allyl ether, can lead to the formation of two constitutional isomers. The desired product, this compound, results from the Markovnikov addition of hydrogen bromide, while the anti-Markovnikov addition yields the primary isomeric impurity, 1-Bromo-2-ethoxypropane. The differentiation and quantification of these isomers are paramount for ensuring the quality and reactivity of the starting material in subsequent synthetic steps.

Comparative Analysis of Analytical Techniques

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the analysis of isomeric mixtures. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, speed, and the need for absolute quantification.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.Differentiation of nuclei based on their chemical environment in a magnetic field.
Isomer Resolution Excellent separation of isomers based on differences in boiling points and polarity, resulting in distinct retention times.Isomers are distinguished by unique chemical shifts and splitting patterns of their respective protons.
Sensitivity High (typically in the ppm to ppb range).Moderate (typically in the % to high ppm range).
Quantification Relative quantification based on peak area percentages. Accurate absolute quantification requires calibration curves for each isomer.Direct, absolute quantification (qNMR) is possible using an internal standard without the need for isomer-specific calibration curves.
Analysis Time Longer per sample due to chromatographic run times (typically 15-30 minutes).Faster per sample (typically 5-10 minutes).
Structural Information Provides mass fragmentation patterns useful for identification and confirmation.Provides detailed structural information through chemical shifts, coupling constants, and integration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and identifying volatile isomers like this compound and 1-Bromo-2-ethoxypropane.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).

  • Capillary Column: A non-polar or medium-polarity column is recommended for good separation of haloalkanes. A common choice is a 5% phenyl methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (with a split ratio of, for example, 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Data Analysis: The isomers will be separated based on their retention times. The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of each isomer. The relative percentage of each isomer is determined by the integration of their respective peak areas in the total ion chromatogram (TIC).

Quantitative ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy offers a direct and often faster method for quantifying the isomeric ratio without the need for extensive calibration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Standard 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate). The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons (e.g., 5 times the longest T1 value, or a default of 30 seconds for accurate integration).

  • Number of Scans: 16 or 32 for a good signal-to-noise ratio.

Data Analysis: The two isomers will exhibit distinct chemical shifts and splitting patterns. By integrating a well-resolved signal for each isomer and comparing it to the integral of the known internal standard, the absolute quantity of each isomer can be determined. For relative isomeric purity, the integrals of unique signals from each isomer can be directly compared.

Predicted ¹H NMR Data:

  • This compound:

    • CH₃ (next to CH-Br): Doublet

    • CH-Br: Multiplet

    • O-CH₂-CH₃: Quartet

    • CH₂-O (next to CH-Br): Multiplet

    • O-CH₂-CH₃: Triplet

  • 1-Bromo-2-ethoxypropane:

    • CH₂-Br: Multiplet

    • CH-O: Multiplet

    • O-CH₂-CH₃: Quartet

    • CH₃ (next to CH-O): Doublet

    • O-CH₂-CH₃: Triplet

The distinct patterns, particularly the chemical shifts of the protons attached to the carbon bearing the bromine or the ether linkage, allow for clear differentiation and quantification.

Visualizing the Workflow and Logical Relationships

Isomeric_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Isomeric Purity Assessment cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_results Results start Ethyl Allyl Ether + HBr product Crude Product (Mixture of Isomers) start->product Hydrobromination gcms_prep Sample Preparation (Dilution) product->gcms_prep nmr_prep Sample Preparation (with Internal Standard) product->nmr_prep gcms_run GC Separation & MS Detection gcms_prep->gcms_run gcms_data Data Analysis (Retention Time & Mass Spectra) gcms_run->gcms_data purity Isomeric Purity (%) gcms_data->purity Relative Quantification nmr_run ¹H NMR Acquisition nmr_prep->nmr_run nmr_data Data Analysis (Chemical Shift & Integration) nmr_run->nmr_data nmr_data->purity Absolute/Relative Quantification

Caption: Workflow for the assessment of isomeric purity of this compound.

Logical_Comparison cluster_methods Analytical Methods cluster_gcms_attr GC-MS Attributes cluster_nmr_attr ¹H NMR Attributes main Isomeric Purity of This compound gcms GC-MS main->gcms nmr ¹H NMR main->nmr gcms_adv Advantages: - High Sensitivity - Excellent Resolution gcms->gcms_adv gcms_dis Disadvantages: - Longer Analysis Time - Requires Calibration for Absolute Quantification gcms->gcms_dis nmr_adv Advantages: - Fast Analysis - Direct Absolute Quantification (qNMR) - Rich Structural Information nmr->nmr_adv nmr_dis Disadvantages: - Lower Sensitivity - Higher Initial Instrument Cost nmr->nmr_dis

A Comparative Study of 2-Bromo-1-ethoxypropane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-1-ethoxypropane, a secondary bromoalkane. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry and comparative data from analogous primary, secondary, and tertiary bromoalkanes to predict its reactivity. The information presented is intended to aid in the design of synthetic routes and in the understanding of reaction mechanisms involving this and similar substrates.

Executive Summary

This compound is a secondary alkyl halide, and as such, its reactivity in nucleophilic substitution reactions is intermediate between that of primary and tertiary haloalkanes. It is expected to be susceptible to both bimolecular nucleophilic substitution (S({N})2) and unimolecular nucleophilic substitution (S({N})1) pathways. The predominant mechanism and the corresponding reaction rate will be highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • S({N})2 Reactions: In the presence of strong, unhindered nucleophiles in polar aprotic solvents, this compound is expected to undergo S({N})2 reactions. The rate of these reactions will be sensitive to steric hindrance around the electrophilic carbon.

  • S({N})1 Reactions: In polar protic solvents and with weak nucleophiles, the S({N})1 pathway may become competitive. This mechanism proceeds through a secondary carbocation intermediate, which is less stable than a tertiary carbocation but more stable than a primary one.

This guide will explore the expected kinetic behavior of this compound in comparison to other bromoalkanes and provide standardized experimental protocols for its kinetic analysis.

Comparative Reaction Kinetics Data

Table 1: Relative Rates of S(_{N})1 Solvolysis in Formic Acid [1]

BromoalkaneStructureTypeRelative Rate
Ethyl bromideCH₃CH₂BrPrimary (1°)1.7
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7
This compound (Predicted)CH₃CH(Br)CH₂OCH₂CH₃Secondary (2°)~40-50
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸

Note: The relative rate for this compound is an educated estimate based on its secondary structure, analogous to isopropyl bromide.

Table 2: Relative Rates of S(_{N})2 Reaction with Sodium Iodide in Acetone (B3395972) [1]

BromoalkaneStructureTypeRelative Rate
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~0.02
This compound (Predicted)CH₃CH(Br)CH₂OCH₂CH₃Secondary (2°)~0.01-0.03
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)Negligible

Note: The relative rate for this compound is an educated estimate based on its secondary structure, which is sterically more hindered than a primary bromoalkane.

Reaction Mechanisms and Pathways

The competition between S({N})1 and S({N})2 pathways for a secondary bromoalkane like this compound is a key consideration in predicting reaction outcomes.

G Competing Nucleophilic Substitution Pathways for this compound sub This compound sn2_path SN2 Pathway sub->sn2_path Concerted sn1_path SN1 Pathway sub->sn1_path Stepwise sn2_ts Transition State [Nu---C---Br]⁻ sn2_path->sn2_ts sn2_prod Substitution Product (Inversion of Stereochemistry) sn2_ts->sn2_prod sn1_carbocation Secondary Carbocation Intermediate sn1_path->sn1_carbocation Slow, Rate-determining sn1_prod Substitution Product (Racemization) sn1_carbocation->sn1_prod Fast strong_nu Strong Nucleophile Polar Aprotic Solvent strong_nu->sn2_path weak_nu Weak Nucleophile Polar Protic Solvent weak_nu->sn1_path

Caption: Competing S({N})1 and S({N})2 pathways for this compound.

Experimental Protocols for Kinetic Analysis

To obtain empirical kinetic data for the nucleophilic substitution of this compound, the following general methodologies can be employed.

Protocol 1: Determination of S(_{N})2 Reaction Kinetics

This protocol is designed to measure the rate of a bimolecular substitution reaction.

  • Reactants and Reagents:

    • This compound

    • A strong nucleophile (e.g., sodium iodide)

    • A polar aprotic solvent (e.g., anhydrous acetone or DMF)

    • Quenching solution (e.g., cold acetone)

    • Standardized titrant (e.g., silver nitrate (B79036) solution)

  • Procedure: a. Prepare standardized solutions of this compound and the nucleophile in the chosen solvent. b. Equilibrate both solutions to a constant temperature in a thermostated water bath. c. Mix the substrate and nucleophile solutions in a reaction vessel to initiate the reaction. d. At regular time intervals, withdraw aliquots of the reaction mixture. e. Immediately quench the reaction in the aliquot to stop the chemical transformation. f. Analyze the concentration of the remaining reactant or the formed product. Titration of the formed bromide ion with a standardized silver nitrate solution is a common method. g. Plot the concentration of the reactant versus time to determine the second-order rate constant.

Protocol 2: Determination of S(_{N})1 Reaction Kinetics (Solvolysis)

This protocol is suitable for measuring the rate of a unimolecular substitution reaction where the solvent acts as the nucleophile.

  • Reactants and Reagents:

    • This compound

    • A polar protic solvent (e.g., an ethanol/water mixture)

    • Indicator (e.g., bromothymol blue)

    • Standardized base solution (e.g., sodium hydroxide)

  • Procedure: a. Prepare a solution of this compound in the chosen solvent mixture. b. Equilibrate the reaction mixture to a constant temperature in a thermostated bath. c. Initiate the reaction and start a timer. d. At regular time intervals, withdraw aliquots of the reaction mixture. e. Quench the reaction in the aliquot (e.g., by adding it to cold acetone). f. Titrate the liberated hydrobromic acid (HBr) in the aliquot with a standardized solution of sodium hydroxide (B78521) using an indicator. g. Plot the natural logarithm of the concentration of the remaining this compound versus time to determine the first-order rate constant.

G start Start prep Prepare Reactant Solutions start->prep equilibrate Equilibrate to Constant Temperature prep->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench sample->quench analyze Analyze Sample (e.g., Titration, GC, HPLC) quench->analyze data Plot Data and Determine Rate Constant analyze->data analyze->data end End data->end

Caption: Generalized workflow for quantitative kinetic analysis of nucleophilic substitution.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is predicted to be characteristic of a secondary bromoalkane, exhibiting a capacity to react via both S({N})1 and S({N})2 mechanisms. The choice of reaction conditions, particularly the nucleophile and solvent, will be critical in directing the reaction towards a desired pathway and product. Strong nucleophiles in polar aprotic solvents will favor the S({N})2 mechanism, while polar protic solvents and weaker nucleophiles will promote the S({N})1 mechanism. The comparative kinetic data and experimental protocols provided in this guide offer a framework for the systematic study and utilization of this compound in synthetic applications.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1-ethoxypropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-1-ethoxypropane, a flammable and irritant halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling the substance.[2][3]

  • Ventilation: All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[2][3]

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources. Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic waste. Segregation from other waste streams is critical to prevent hazardous reactions and to facilitate correct disposal, which typically involves high-temperature incineration by a licensed facility.[3][5][6][7]

  • Waste Segregation: At the point of generation, collect waste containing this compound in a designated container separate from non-halogenated organic solvents, aqueous solutions, acids, bases, and solid waste.[3][6]

  • Container Selection: Use a designated, leak-proof waste container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure, tight-fitting cap to minimize the release of flammable vapors.[3][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound." If the waste is a mixture, list all constituents and their approximate percentages.[3][7]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from ignition sources. Ensure the container is kept closed except when actively adding waste.[5][6]

  • Arrange for Professional Disposal: Once the waste container is nearly full (typically around 75-80% capacity to prevent overfilling), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.

Hazard and Disposal Summary

The following table summarizes key hazard information for this compound, which informs the necessary disposal precautions.

Hazard ClassificationDescriptionGHS PictogramPrimary Disposal Precaution
Flammable LiquidFlammable liquid and vapor (Category 3).[1]FlameKeep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Skin IrritantCauses skin irritation (Category 2).[1]Exclamation MarkWear protective gloves.[2]
Eye IrritantCauses serious eye irritation (Category 2A).[1]Exclamation MarkWear eye protection/face protection.[2]
Respiratory IrritantMay cause respiratory irritation.[1]Exclamation MarkAvoid breathing vapors. Use only outdoors or in a well-ventilated area.[2]
Halogenated OrganicContains bromine, requiring segregation as halogenated waste.Not ApplicableCollect in a designated, properly labeled container for halogenated organic waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G A Generate Chemical Waste Containing this compound B Is the waste a halogenated organic compound? A->B C YES: Segregate into a designated 'Halogenated Organic Waste' container. B->C Yes D NO: Follow disposal procedures for non-halogenated, aqueous, or other waste streams. B->D No E Ensure waste container is properly labeled: - Hazardous Waste - Halogenated Organic Waste - List all chemical constituents C->E F Store the sealed container in a designated Satellite Accumulation Area (SAA). E->F G Is the container full (approx. 80% capacity)? F->G H Contact EHS or a licensed contractor for hazardous waste pickup. G->H Yes I Continue to add waste as needed. Keep container securely closed. G->I No I->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-ethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-ethoxypropane (CAS No. 71385-98-3). The information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications[1]:

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound[2][3][4][5][6]:

Body PartRecommended ProtectionSpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Body A long-sleeved lab coat or chemical-resistant apron should be worn.Wear appropriate protective clothing to prevent skin exposure.

Operational Plan: Step-by-Step Handling Procedure

Following a strict operational protocol is crucial to minimize exposure and ensure a safe working environment[5][6][7]:

  • Preparation:

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

    • All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.

    • Gather and inspect all necessary PPE for integrity before starting any work.

    • Have appropriate spill cleanup materials, such as absorbent pads and sand, readily available.

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge[3][5][8].

    • Use only non-sparking tools and explosion-proof equipment[3][8][9].

    • Avoid direct contact with skin, eyes, and clothing[5][10]. Do not breathe vapors or mists[3][10][11].

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[3][5][8][11].

    • Incompatible materials to avoid include strong oxidizing agents, reducing agents, acids, and alkalis[3][10].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical[2][6][11].

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and washed before reuse[2][3][10].

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][9][10]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3][10][12]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Loosen tight clothing. Seek immediate medical attention.[2][10][11]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations[3][7][13].

  • Chemical Waste: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, sand) and contaminated PPE (e.g., gloves) must also be placed in a sealed container and disposed of as hazardous waste.

  • Do not empty into drains[3][11].

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

A Preparation B Verify fume hood is operational A->B C Inspect and don appropriate PPE A->C D Handling C->D E Transfer chemical under fume hood D->E F Keep container sealed when not in use D->F L Emergency Procedures D->L G Post-Handling E->G F->G H Decontaminate work area and equipment G->H I Properly dispose of waste H->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K M Spill L->M N Exposure L->N P Evacuate and report M->P O Follow First-Aid Measures N->O

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.